cis-Vaccenic acid-d13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(Z)-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuteriooctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7-/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
UWHZIFQPPBDJPM-HXOMZKPWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of cis-Vaccenic Acid in Cellular Processes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: cis-Vaccenic acid (cVA), an n-7 monounsaturated fatty acid (MUFA), is increasingly recognized for its significant and diverse roles in cellular physiology and pathology. Historically overshadowed by its more abundant isomer, oleic acid, recent research has illuminated cVA's unique contributions to cell viability, programmed cell death, metabolic regulation, and membrane dynamics. This technical guide provides an in-depth exploration of the cellular functions of cVA, detailing its metabolic pathways, its impact on critical signaling cascades, and its emerging role as a therapeutic target. We consolidate quantitative data, present detailed experimental methodologies, and provide visual diagrams of key pathways to offer a comprehensive resource for the scientific community.
Introduction to cis-Vaccenic Acid (cVA)
cis-Vaccenic acid ((11Z)-octadec-11-enoic acid) is an 18-carbon monounsaturated omega-7 fatty acid.[1] While its trans isomer, trans-vaccenic acid, is primarily obtained from ruminant fats and dairy products, cVA is endogenously synthesized in humans.[1][2] It is a structural isomer of oleic acid, differing only in the position of the cis double bond (at the 11th carbon from the carboxyl end, versus the 9th for oleic acid).[3] This subtle structural difference confers distinct biological activities, positioning cVA as a critical lipid mediator in a variety of cellular contexts, from cancer progression to metabolic health.
Metabolism and Biosynthesis of cis-Vaccenic Acid
The primary pathway for endogenous cVA synthesis involves the desaturation of palmitic acid (16:0) followed by elongation. This process is catalyzed by two key enzymes: Stearoyl-CoA Desaturase 1 (SCD1) and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5).[4][5]
-
Desaturation: SCD1 introduces a cis double bond into palmitoyl-CoA (16:0) to produce palmitoleoyl-CoA (16:1n-7).[5]
-
Elongation: ELOVL5 elongates palmitoleoyl-CoA by adding a two-carbon unit, yielding cis-vaccenoyl-CoA (18:1n-7).[4][6]
An alternative, though less characterized, pathway involves the direct enzymatic isomerization of oleic acid to cVA in some higher plants, suggesting the existence of a novel isomerase.[7]
Core Cellular Functions and Signaling Pathways
Role in Cancer Cell Viability and Proliferation
Altered lipid metabolism is a hallmark of many cancers, and cVA has emerged as a critical factor in promoting cancer cell survival, particularly in prostate cancer.[4][5] Studies have shown that inhibiting SCD1, a key enzyme in MUFA synthesis, leads to reduced cancer cell viability.[4] This effect can be consistently rescued by the exogenous addition of cVA, indicating that cVA is a crucial, pro-proliferative product of the SCD1/ELOVL5 axis.[4][5] In ELOVL5-depleted prostate cancer cells, supplementation with cVA restores cell viability, a rescue not replicated by its isomer oleic acid in the same context, highlighting cVA's specific oncogenic role.[5]
Modulation of Programmed Cell Death
cVA plays a dual role in regulating programmed cell death, primarily through its influence on ferroptosis and its incorporation into mitochondrial lipids.
3.2.1 Inhibition of Ferroptosis
Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides, particularly on polyunsaturated fatty acids (PUFAs) within cell membranes.[4][8] As a monounsaturated fatty acid, cVA lacks the multiple double bonds that make PUFAs susceptible to peroxidation.[8] When cVA is incorporated into membrane phospholipids, it displaces PUFAs, thereby reducing the available substrate for lipid peroxidation and rendering the cell resistant to ferroptosis.[4][9] This protective mechanism is a key component of its pro-survival function in cancer cells.[9]
3.2.2 Role in Apoptosis and Mitochondrial Homeostasis
cVA is uniquely enriched in cardiolipins, phospholipids that are critical for mitochondrial membrane integrity and function.[4] The synthesis and remodeling of cardiolipins are essential for regulating mitochondrial-mediated apoptosis.[4] While direct studies on cVA's role are ongoing, research on its isomer, trans-vaccenic acid (TVA), has shown that it can induce apoptosis in nasopharyngeal carcinoma cells by inhibiting the Akt signaling pathway.[10][11] This leads to reduced phosphorylation of the pro-apoptotic protein Bad, promoting its activity and triggering the mitochondrial apoptosis cascade.[10] Given cVA's integration into mitochondrial lipids, it is plausible that it plays a significant role in modulating these pathways.
Regulation of Inflammation
The role of vaccenic acid in inflammation is complex and appears to be isomer-dependent. Studies on human microvascular endothelial cells (HMECs) have shown that both cis- and trans-vaccenic acid can suppress the expression of key adhesion molecules, VCAM-1 and ICAM-1, which are involved in atherosclerotic plaque formation.[12][13] However, other research indicates that while conjugated linoleic acid (CLA), a metabolite of vaccenic acid, has anti-inflammatory effects, its precursor TVA does not significantly reduce pro-inflammatory markers like TNF-α and IL-12 in intestinal epithelial cells.[14]
Influence on Membrane Fluidity
The cis double bond in cVA's acyl chain introduces a physical "kink," which prevents tight packing of fatty acids in the phospholipid bilayer.[15] This structural feature increases the fluidity of cell membranes.[16] Enhanced membrane fluidity can modulate the function of membrane-bound proteins, such as receptors and transporters. For instance, enrichment of cell membranes with cis-unsaturated fatty acids has been shown to increase the cellular clearance of low-density lipoprotein (LDL), potentially by altering the physical properties of the membrane and enhancing receptor-mediated endocytosis.[16]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on vaccenic acid isomers.
Table 1: Effects of Vaccenic Acid on Cancer Cell Proliferation and Viability
| Cell Line | Compound | Concentration | Duration | Effect | Reference |
|---|---|---|---|---|---|
| LNCaP (Prostate Cancer) | cis-Vaccenic Acid | 10 µM | 96 hours | Rescued cell viability after SCD1 inhibition. | [4][5] |
| MR49F (Prostate Cancer) | cis-Vaccenic Acid | 10 µM | 96 hours | Rescued cell viability after SCD1 inhibition. | [4][5] |
| HT-29 (Colon Cancer) | Vaccenic Acid (cis or trans) | N/A | N/A | Significantly reduced cell growth by 23%. | [6] |
| MCF-7 (Breast Cancer) | trans-Vaccenic Acid | 20 µg/mL (~71 µM) | 96 hours | Significantly reduced cell growth. | [17] |
| 5-8F (Nasopharyngeal) | trans-Vaccenic Acid | 200 µM | 24 hours | ~50% inhibition of cell proliferation. | [10] |
| CNE-2 (Nasopharyngeal) | trans-Vaccenic Acid | 200 µM | 24 hours | ~45% inhibition of cell proliferation. |[10] |
Table 2: Effects of trans-Vaccenic Acid on Apoptosis
| Cell Line | Compound | Concentration | Duration | Apoptosis Rate (vs. Control) | Reference |
|---|---|---|---|---|---|
| 5-8F (Nasopharyngeal) | trans-Vaccenic Acid | 100 µM | 24 hours | 35% increase in total apoptosis. | [10] |
| CNE-2 (Nasopharyngeal) | trans-Vaccenic Acid | 100 µM | 24 hours | 22.3% increase in total apoptosis. |[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to elucidate the functions of cVA.
Cell Viability Rescue Assay
This protocol is used to determine if cVA can rescue the cytotoxic effects of inhibiting fatty acid metabolism.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibition: Treat cells with an SCD1 inhibitor (e.g., A939572 or CAY10566) at a predetermined IC50 concentration.
-
Supplementation: Concurrently, treat a subset of the inhibitor-exposed cells with cis-vaccenic acid (e.g., 10 µM) or oleic acid (as a control). Include vehicle-only (DMSO) and inhibitor-only controls.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Assess cell viability using a CCK8 or MTT assay. Add the reagent to each well, incubate for 1-4 hours, and measure absorbance at the appropriate wavelength (e.g., 450 nm for CCK8).
-
Data Analysis: Normalize the absorbance readings to the vehicle control group to determine the percentage of cell viability.[4][5]
Apoptosis Analysis via Annexin V/PI Staining
This flow cytometry-based method quantifies the extent of apoptosis induced by a compound.
-
Cell Treatment: Seed cells (e.g., 5-8F) in 6-well plates. Once they reach 60-70% confluency, treat them with varying concentrations of vaccenic acid (e.g., 0, 25, 50, 100 µM) for 24 hours.[10]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the overall rate of apoptosis.[10]
Western Blotting for Signaling Proteins
This technique is used to measure changes in the expression and phosphorylation status of proteins in a signaling pathway.
-
Protein Extraction: After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt, anti-Akt, anti-Bad, anti-Bcl-2).[10]
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-tubulin or GAPDH) to ensure equal loading.[10]
Lipid Extraction and Fatty Acid Analysis
This protocol allows for the quantification of cVA and other fatty acids within cells or tissues.
-
Sample Preparation: Homogenize cell pellets or tissue samples.
-
Lipid Extraction: Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol solvent system (typically 2:1 v/v) to separate lipids from other cellular components.[18][19]
-
Methylation: Saponify the extracted lipids and methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or BF₃-methanol.[19]
-
GC-MS Analysis: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS). The FAMEs are separated on a capillary column (e.g., CP-Sil88) and identified based on their retention times and mass spectra compared to known standards.[19]
-
Quantification: Use an internal standard (e.g., C17:0) to quantify the absolute or relative amounts of each fatty acid, including cVA.
Conclusion and Future Directions
cis-Vaccenic acid is a bioactive lipid with multifaceted roles in cellular processes. Its function as a critical factor for cancer cell survival, a potent inhibitor of ferroptosis, and a modulator of membrane fluidity underscores its importance in both health and disease. The specificity of its effects, often distinct from those of its isomer oleic acid, highlights the need for more precise characterization of the lipidome in biological systems.
For drug development professionals, the SCD1/ELOVL5/cVA axis represents a promising target. Inhibiting cVA synthesis could be a viable strategy to induce ferroptosis in cancer cells, while cVA supplementation might offer therapeutic benefits in conditions characterized by excessive ferroptotic cell death. Future research should focus on elucidating the downstream signaling partners of cVA, understanding its role in immune cell function, and exploring its therapeutic potential in metabolic diseases such as insulin resistance and atherosclerosis.
References
- 1. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 2. metabolon.com [metabolon.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Cis-vaccenic acid induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pathways of oleic and cis-vaccenic acid biosynthesis by an enzymatic double-bond shifting reaction in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of cis and trans vaccenic acids on expression of ICAM-1 and VCAM-1 in human microvascular endothelial cells (HMEC) | Semantic Scholar [semanticscholar.org]
- 14. cambridge.org [cambridge.org]
- 15. Frontiers | Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics [frontiersin.org]
- 16. ahajournals.org [ahajournals.org]
- 17. trans-11 18:1 Vaccenic Acid (TVA) Has a Direct Anti-Carcinogenic Effect on MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of beef fat enriched with trans vaccenic acid and cis9, trans11-CLA on glucose homoeostasis and hepatic lipid accumulation in high-fat diet-induced obese mice | British Journal of Nutrition | Cambridge Core [cambridge.org]
An In-depth Technical Guide on cis-Vaccenic Acid: Discovery and Biological Significance
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Vaccenic acid (CVA), an omega-7 monounsaturated fatty acid, has emerged from relative obscurity to become a molecule of significant interest across diverse biological disciplines. Initially identified as a key component of insect pheromonal communication, its roles have expanded to include crucial functions in mammalian metabolism, cellular signaling, and as a potential biomarker in various disease states, including cancer and metabolic syndrome. This document provides a comprehensive overview of the discovery of CVA, its biosynthetic pathways, and its multifaceted biological significance. It details the experimental protocols used for its characterization and presents quantitative data and signaling pathways to offer a thorough resource for the scientific community.
Discovery and Initial Characterization
cis-Vaccenic acid ((11Z)-11-octadecenoic acid; 18:1n-7) is a structural isomer of the more common oleic acid (18:1n-9). While its trans-isomer, vaccenic acid, was discovered in animal fats and butter in 1928, the biological importance of the cis-isomer gained significant attention much later.[1][2] A pivotal moment in CVA research was its identification as a male-specific lipid in the fruit fly, Drosophila melanogaster.[3][4] Synthesized in the male ejaculatory bulb, it was found to function as a multi-modal pheromone, influencing courtship, aggression, and aggregation behaviors.[5][6] This discovery in a genetically tractable model organism provided a powerful system to dissect its molecular and neural mechanisms of action, laying the groundwork for broader investigations into its roles in other biological systems.
Biosynthesis and Metabolism
In mammals, CVA is primarily synthesized endogenously through the elongation of palmitoleic acid (16:1n-7), a reaction catalyzed by the enzyme Elongation of Very Long Chain Fatty Acids 5 (ELOVL5).[7] Palmitoleic acid itself is generated from the desaturation of palmitic acid (16:0) by Stearoyl-CoA Desaturase 1 (SCD1). CVA can also be a substrate for further enzymatic reactions. For instance, it can be converted by Δ9-desaturase into an isomer of conjugated linoleic acid (CLA), which has its own distinct biological activities.[7][8] Furthermore, novel pathways involving the direct enzymatic isomerization between oleic acid and cis-vaccenic acid have been proposed in higher plants, suggesting a more complex metabolic network than previously understood.[9]
References
- 1. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 2. Vaccenic acid | Cyberlipid [cyberlipid.gerli.com]
- 3. Pleiotropic actions of the male pheromone cis-vaccenyl acetate in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generalization of courtship learning in Drosophila is mediated by cis-vaccenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the ejaculatory bulb in biosynthesis of the male pheromone cis-vaccenyl acetate in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pleiotropic actions of the male pheromone cis-vaccenyl acetate in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cis-vaccenic acid induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. Novel pathways of oleic and cis-vaccenic acid biosynthesis by an enzymatic double-bond shifting reaction in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolism of cis-Vaccenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Vaccenic acid (cVA), an n-7 monounsaturated fatty acid, is increasingly recognized for its diverse roles in cellular metabolism and its potential implications for human health and disease. This technical guide provides a comprehensive overview of the metabolic pathways of cVA, including its endogenous synthesis, dietary sources, and subsequent conversions. We delve into its physiological functions, summarizing key quantitative data from recent studies and detailing the experimental methodologies employed. Furthermore, this guide presents signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of the complex processes involving cVA. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, nutrition, and drug development.
Introduction
cis-Vaccenic acid ((11Z)-11-octadecenoic acid) is a positional and geometric isomer of oleic acid.[1] While its trans isomer, vaccenic acid, is the predominant trans fatty acid in ruminant fats and dairy products, cis-vaccenic acid is endogenously synthesized in humans and has distinct metabolic fates and biological activities.[1][2] Recent research has highlighted the importance of cVA in various physiological processes, including its association with markers of insulin sensitivity and cardiovascular health, as well as its role in cancer cell biology.[3][4][5] This guide aims to consolidate the current understanding of cVA metabolism, providing a technical foundation for further research and therapeutic exploration.
Biosynthesis and Dietary Sources of cis-Vaccenic Acid
The primary route for endogenous synthesis of cis-vaccenic acid is through the elongation of palmitoleic acid (16:1n-7).[1][3] This reaction is catalyzed by the enzyme fatty acid elongase 5 (Elovl5).[6]
Dietary sources of vaccenic acid, which can be converted to other fatty acids, include ruminant-derived products like milk, butter, yogurt, and beef.[1][7] The concentration of these fatty acids in dairy products can be influenced by the animal's diet.[8]
Metabolic Fates of cis-Vaccenic Acid
Once synthesized or absorbed, cis-vaccenic acid can undergo several metabolic transformations:
-
Incorporation into Complex Lipids: Like other fatty acids, cVA can be incorporated into various lipid classes, including phospholipids, triglycerides, and cholesterol esters.[8][9] This incorporation influences the composition and fluidity of cell membranes.
-
Conversion to Rumenic Acid: While the conversion of trans-vaccenic acid to rumenic acid (c9, t11-CLA) by the enzyme Δ9-desaturase is well-documented, the direct conversion of cis-vaccenic acid to conjugated linoleic acid isomers in humans is an area of ongoing research.[9][10][11][12]
-
Beta-Oxidation: As a fatty acid, cVA can be broken down through mitochondrial beta-oxidation to generate ATP, although this pathway is less specific to cVA compared to its other metabolic fates.
Physiological Roles and Signaling Pathways
cis-Vaccenic acid is implicated in a variety of physiological processes and signaling pathways:
-
Insulin Sensitivity and Cardiometabolic Health: Studies have shown that plasma phospholipid levels of cVA are associated with markers of insulin sensitivity.[3] Higher levels of plasma cVA have been linked to a lower risk of heart failure preceded by coronary heart disease.[13]
-
Cancer Biology: In the context of prostate cancer, cVA has been identified as a critical oncogenic factor.[4][5] Its production, regulated by stearoyl-CoA desaturase 1 (SCD1) and ELOVL5, is crucial for cancer cell viability.[4][5]
-
Inflammation: Both cis and trans isomers of vaccenic acid have been shown to suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in human microvascular endothelial cells, suggesting potential anti-inflammatory properties.[14]
-
Endocannabinoid System: Vaccenic acid can influence the endocannabinoid system by altering the levels of anandamide and related N-acylethanolamines in the intestine, which may contribute to its anti-inflammatory effects.[15]
Quantitative Data on cis-Vaccenic Acid Metabolism
The following tables summarize key quantitative data from studies on vaccenic acid metabolism.
Table 1: Conversion of Vaccenic Acid to Rumenic Acid in Humans
| Dietary Vaccenic Acid ( g/day ) | Increase in Serum Vaccenic Acid (%) | Average Conversion Rate to Rumenic Acid (%) |
| 1.5 | 94 | 19 |
| 3.0 | 307 | 19 |
| 4.5 | 620 | 19 |
Data from a controlled intervention study in healthy subjects.[10]
Table 2: Incorporation of ¹³C-Labeled Vaccenic Acid into Milk Fat in Lactating Women
| Time Post-Ingestion (hours) | Mean ¹³C-Enrichment of Milk Vaccenic Acid (%) | Mean ¹³C-Enrichment of Milk cis-9, trans-11 CLA (%) |
| 8 | 3.1 | - |
| 18 | 7.6 (Peak) | 0.4 (Peak) |
Data from a study with four lactating women who consumed 2.5 mg/kg body weight of ¹³C-VA.[11]
Table 3: Effect of CLA-Enriched Dairy Product Consumption on Plasma and PBMC Fatty Acid Composition
| Fatty Acid | Plasma Phosphatidylcholine Increase (%) | Plasma Triacylglycerol Increase (%) | Plasma Cholesteryl Esters Increase (%) | Peripheral Blood Mononuclear Cells (PBMC) Increase (%) |
| cis-9, trans-11 CLA | 38 | 22 | 205 | 238 |
| trans-Vaccenic Acid | 65 | 98 | - | 84 |
Data from a double-blind, cross-over study in healthy men consuming CLA-enriched dairy products for 6 weeks.[8]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are outlined below.
Lipid Extraction and Fatty Acid Analysis
-
Lipid Extraction: A common method for extracting lipids from plasma and milk is the Folch method, using a chloroform:methanol (2:1, v/v) solution.[9][11]
-
Fatty Acid Methylation: Following extraction, fatty acids are converted to fatty acid methyl esters (FAMEs) for gas chromatography analysis. This is often achieved by incubation with a reagent like methanolic HCl or boron trifluoride-methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): FAMEs are separated and quantified using a gas chromatograph equipped with a capillary column and a mass spectrometer for detection.[9][11] To determine the position of double bonds, FAMEs can be converted to dimethyl disulfide adducts.[9][11]
Stable Isotope Tracer Studies
-
Tracer Administration: To study the metabolic fate of cVA, stable isotope-labeled versions, such as ¹³C-labeled vaccenic acid, are administered to subjects.[9][11]
-
Sample Collection: Blood and/or milk samples are collected at various time points post-administration.[9][11]
-
Isotope Enrichment Analysis: The enrichment of the stable isotope in different fatty acids and lipid fractions is determined using GC-MS to trace the metabolic pathways.[9][11]
Cell Culture Experiments
-
Cell Lines: Human cell lines, such as microvascular endothelial cells (HMECs), are used to study the cellular effects of cVA.[14]
-
Treatment: Cells are cultured in appropriate media and treated with different concentrations of cVA.[14]
-
Analysis of Gene and Protein Expression: The effects of cVA on the expression of target genes and proteins (e.g., adhesion molecules) are analyzed using techniques like quantitative real-time PCR (qRT-PCR) and Western blotting.[14]
Visualizations of Metabolic and Signaling Pathways
The following diagrams illustrate key pathways and experimental workflows related to cis-vaccenic acid metabolism.
Caption: Metabolic pathways of cis-vaccenic acid synthesis and its subsequent fates.
Caption: Role of cis-vaccenic acid in prostate cancer cell viability and oncogenesis.
Caption: Workflow for a stable isotope tracer study of cis-vaccenic acid metabolism.
Conclusion
The metabolism of cis-vaccenic acid is a dynamic field of research with significant implications for human health. Its endogenous synthesis and dietary availability contribute to a pool that influences cellular lipid composition and signaling pathways. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers to further investigate the roles of cVA in metabolic regulation, cancer biology, and inflammatory processes. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies targeting lipid metabolism.
References
- 1. metabolon.com [metabolon.com]
- 2. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 3. Associations of plasma phospholipid cis-vaccenic acid with insulin resistance markers in non-diabetic men with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Cis-vaccenic acid induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Incorporation of cis-9, trans-11 conjugated linoleic acid and vaccenic acid (trans-11 18:1) into plasma and leucocyte lipids in healthy men consuming dairy products naturally enriched in these fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. cis-9, trans-11 conjugated linoleic acid is synthesized directly from vaccenic acid in lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rumenic acid - Wikipedia [en.wikipedia.org]
- 13. Plasma cis-vaccenic acid and risk of heart failure with antecedent coronary heart disease in male physicians - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated cis-Vaccenic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated cis-Vaccenic acid. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or interested in the applications of this isotopically labeled fatty acid. This document includes key physical and chemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of its known biological signaling pathways.
Core Physical and Chemical Properties
Deuterated cis-Vaccenic acid, an isotopically labeled form of the naturally occurring omega-7 fatty acid, offers a valuable tool for metabolic research and drug development. The substitution of hydrogen with deuterium atoms provides a non-radioactive tracer for in vivo and in vitro studies. Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of cis-Vaccenic Acid and its Deuterated Analogues
| Property | Non-Deuterated cis-Vaccenic Acid | Deuterated cis-Vaccenic Acid (d₁₃) |
| Synonyms | (Z)-11-Octadecenoic acid, Asclepic acid | (Z)-octadec-11-enoic-13,13,14,14,15,15,16,16,17,17,18,18,18-d₁₃ acid |
| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₂₁D₁₃O₂ |
| Molecular Weight | 282.46 g/mol | 295.5 g/mol |
| Melting Point | 14-15 °C[1] | Not explicitly available, expected to be similar to the non-deuterated form. |
| Boiling Point | 150 °C at 0.03 mmHg[1] | Not explicitly available, expected to be similar to the non-deuterated form. |
| Density | 0.887 g/mL at 25 °C[1] | Not explicitly available, expected to be slightly higher than the non-deuterated form. |
| Solubility | Soluble in ethanol (>50 mg/ml), DMF (30 mg/ml), and DMSO (30 mg/ml).[2] Practically insoluble in water.[3][4] | A solution in ethanol is commercially available.[2] |
| Isotopic Purity | Not Applicable | ≥99% deuterated forms (d₁-d₁₃) are commercially available.[2] |
| Stability | Stable under recommended storage conditions (-20°C).[1][5] | Stable for ≥ 2 years when stored at -20°C.[2] |
| Reactivity | Reactive with oxidizing agents and alkalis.[6] | Expected to have similar reactivity to the non-deuterated form. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis, purification, and analysis of deuterated cis-Vaccenic acid. The following sections provide protocols adapted from established methods for fatty acid research.
Synthesis of Deuterated cis-Vaccenic Acid
The synthesis of deuterated cis-Vaccenic acid can be achieved through a Wittig reaction, a reliable method for forming carbon-carbon double bonds with good stereoselectivity.[5][7][8][9] This protocol outlines the synthesis of a deuterated analogue.
Objective: To synthesize deuterated cis-11-Octadecenoic acid.
Materials:
-
Deuterated n-heptanal
-
10-carboxydecylytriphenylphosphonium bromide
-
Strong base (e.g., potassium t-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend 10-carboxydecylytriphenylphosphonium bromide in anhydrous tetrahydrofuran.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as potassium t-butoxide, to the suspension while stirring. Allow the mixture to stir at this temperature for 1 hour to form the corresponding ylide.
-
Wittig Reaction: Slowly add a solution of deuterated n-heptanal in anhydrous tetrahydrofuran to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude deuterated cis-Vaccenic acid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure deuterated cis-Vaccenic acid.
Purification by Silver Ion Chromatography
Silver ion chromatography is a powerful technique for separating unsaturated fatty acids based on the number, configuration, and position of their double bonds.[10][11][12][13][14]
Objective: To purify deuterated cis-Vaccenic acid from a mixture of fatty acids.
Materials:
-
Solid-phase extraction (SPE) cartridge packed with a strong cation exchanger.
-
Silver nitrate (AgNO₃) solution.
-
Solvents: Dichloromethane, acetone, hexane, acetonitrile.
-
Crude deuterated cis-Vaccenic acid methyl ester (FAME) sample.
Procedure:
-
Column Preparation: Convert a commercially available SPE cartridge to the silver ion form by passing a solution of silver nitrate in acetonitrile/water through the column. Wash the column with acetonitrile and then with dichloromethane.
-
Sample Loading: Dissolve the crude deuterated cis-Vaccenic acid methyl ester in a small volume of hexane and load it onto the prepared silver ion column.
-
Elution: Elute the column with a stepwise gradient of solvents with increasing polarity.
-
Saturated fatty acid methyl esters can be eluted with hexane.
-
trans-Monounsaturated FAMEs can be eluted with a mixture of hexane and acetone (e.g., 98:2 v/v).
-
cis-Monounsaturated FAMEs (including deuterated cis-Vaccenic acid methyl ester) can be eluted with a higher concentration of acetone in hexane (e.g., 95:5 or 90:10 v/v).
-
Polyunsaturated FAMEs will be retained more strongly and can be eluted with a more polar solvent system, such as dichloromethane/acetone.
-
-
Fraction Collection and Analysis: Collect the fractions and analyze them by GC-MS to identify the fraction containing the purified deuterated cis-Vaccenic acid methyl ester.
-
Hydrolysis: The purified methyl ester can be hydrolyzed back to the free fatty acid using standard saponification procedures if required.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard and highly sensitive method for the analysis and quantification of fatty acids after their conversion to volatile fatty acid methyl esters (FAMEs).[6][15][16][17]
Objective: To identify and quantify deuterated cis-Vaccenic acid in a sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column suitable for FAME analysis (e.g., a highly polar cyanopropylsiloxane or polyethylene glycol phase).
-
Helium carrier gas.
-
Sample containing deuterated cis-Vaccenic acid, derivatized to its methyl ester.
-
Internal standard (e.g., a deuterated fatty acid of different chain length).
Procedure:
-
Sample Preparation: Convert the fatty acids in the sample to their methyl esters (FAMEs) using a suitable derivatization agent (e.g., BF₃-methanol or methanolic HCl).
-
Injection: Inject 1 µL of the FAMEs solution into the GC inlet in splitless mode.
-
GC Separation:
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 10 min.
-
Ramp 1: Increase to 180 °C at 3 °C/min.
-
Ramp 2: Increase to 200 °C at 1.5 °C/min, hold for 3 min.
-
Ramp 3: Increase to 220 °C at 2 °C/min, hold for 24 min.[15]
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the specific m/z of the deuterated cis-Vaccenic acid methyl ester and the internal standard. A full scan mode can also be used for qualitative analysis.[15][16]
-
-
Data Analysis: Identify the deuterated cis-Vaccenic acid FAME peak based on its retention time and mass spectrum. Quantify the amount using the peak area ratio relative to the internal standard.
Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS provides a powerful alternative for the analysis of fatty acids, particularly for samples that are not amenable to GC or when derivatization is to be avoided.[1][18][19][20]
Objective: To analyze deuterated cis-Vaccenic acid using HPLC-MS.
Materials:
-
High-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
-
Mobile phases:
-
A: Water with 0.2% acetic acid.
-
B: Methanol with 0.2% acetic acid.
-
-
Sample containing deuterated cis-Vaccenic acid.
Procedure:
-
Sample Preparation: The sample can be analyzed directly after extraction and dissolution in a suitable solvent (e.g., methanol). Hydrolysis may be necessary for esterified fatty acids.
-
HPLC Separation:
-
Mass Spectrometry Detection:
-
Data Analysis: Identify the peak corresponding to deuterated cis-Vaccenic acid based on its retention time and m/z. Quantification can be performed using an external standard curve or a suitable internal standard.
Biological Signaling Pathways
cis-Vaccenic acid is not merely a structural component of lipids but also an active participant in cellular signaling. Its involvement in cancer progression and metabolic regulation is of significant interest to researchers.
Role in Prostate Cancer via the SCD1 Pathway
Recent studies have highlighted the role of cis-Vaccenic acid as a critical oncogenic factor in prostate cancer.[2][3][21][22] Its production is dependent on the enzyme Stearoyl-CoA Desaturase 1 (SCD1), which is often dysregulated in cancer.[2][3][21][22][23] Inhibition of SCD1 leads to a reduction in cis-Vaccenic acid levels and can suppress prostate cancer cell viability.[2][3][21][22]
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Elovl5 regulates the mTORC2-Akt-FOXO1 pathway by controlling hepatic cis-vaccenic acid synthesis in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.usm.my [web.usm.my]
- 7. article.scirea.org [article.scirea.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. aocs.org [aocs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
cis-Vaccenic acid biosynthesis and metabolic pathways
An In-depth Technical Guide to cis-Vaccenic Acid Biosynthesis and Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
cis-Vaccenic acid (CVA), a monounsaturated omega-7 fatty acid (18:1n-7), is emerging as a significant lipid molecule in cellular metabolism and signaling. Unlike its more commonly studied isomer, oleic acid (18:1n-9), CVA has unique biosynthetic pathways and distinct roles in health and disease, particularly in cancer. This technical guide provides a comprehensive overview of the core biosynthetic and metabolic pathways of CVA. It details the enzymatic processes, summarizes key quantitative data, and presents detailed experimental protocols for its study. The guide also illustrates the central signaling cascades influenced by CVA, offering a resource for researchers investigating lipid metabolism and its therapeutic potential.
Introduction
cis-Vaccenic acid ((11Z)-11-octadecenoic acid) is a long-chain monounsaturated fatty acid. While its trans-isomer is well-known as a component of ruminant fats, cis-vaccenic acid is endogenously synthesized in mammals and plays a crucial role in various biological processes.[1][2] Its synthesis primarily occurs through the elongation of palmitoleic acid (16:1n-7).[3] Recent research has highlighted the importance of CVA, particularly its role in prostate cancer, where it acts as a critical oncogenic factor, and its function as a signaling molecule in the mTORC2-Akt-FOXO1 pathway.[4][5] Understanding the biosynthesis and metabolic fate of CVA is therefore essential for developing novel therapeutic strategies targeting lipid metabolism in cancer and other metabolic diseases.
Biosynthesis of cis-Vaccenic Acid
The primary pathway for the endogenous synthesis of cis-vaccenic acid in mammals is the microsomal fatty acid elongation system. This process adds a two-carbon unit to a pre-existing fatty acid chain.
The Key Reaction: The direct precursor for CVA is palmitoleic acid (16:1n-7). The elongation of palmitoleoyl-CoA to 3-oxo-cis-11-octadecenoyl-CoA is the first and rate-limiting step in CVA synthesis. This condensation reaction is catalyzed by the enzyme Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) .[6][7]
The overall elongation cycle involves four enzymatic steps:
-
Condensation: Catalyzed by ELOVL5, this step combines palmitoleoyl-CoA with malonyl-CoA.[6][8]
-
Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase, using NADPH as a cofactor.[6]
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule.[6]
-
Second Reduction: The final step, catalyzed by a trans-2,3-enoyl-CoA reductase, reduces the double bond to form stearoyl-CoA (in the case of saturated fatty acid elongation) or, in this pathway, cis-vaccenoyl-CoA.[6]
ELOVL5 is the key determinant for this pathway due to its substrate specificity, which includes monounsaturated fatty acids like palmitoleic acid.[6] Its expression and activity are highly regulated and have been shown to be under the control of the androgen receptor in prostate cancer, linking hormone signaling directly to lipid metabolism.[4]
Metabolic Pathways and Fates of cis-Vaccenic Acid
Once synthesized, CVA is rapidly incorporated into more complex lipids or further metabolized, influencing cellular structure and function.
Key Metabolic Fates:
-
Incorporation into Phospholipids: CVA is a substrate for the synthesis of various phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (PE), and notably, cardiolipin (CL). Cardiolipin is a unique phospholipid found almost exclusively in the inner mitochondrial membrane and is crucial for mitochondrial function and morphology. ELOVL5 depletion and the subsequent reduction in CVA levels lead to altered mitochondrial morphology and increased reactive oxygen species (ROS).[4]
-
Oncogenic Role in Prostate Cancer: In prostate cancer cells, androgen signaling induces ELOVL5, leading to increased CVA production. This elongated fatty acid is essential for cancer cell proliferation, migration, and in vivo tumor growth. Supplementation with CVA can rescue the anti-proliferative effects of ELOVL5 knockdown, highlighting its critical role as a pro-tumorigenic lipid.[4][9]
-
Further Elongation: CVA can be further elongated by two carbons to form eicosenoic acid (20:1n-7).[7]
-
Desaturation: While the primary metabolic flux is from palmitoleic acid to CVA, desaturase enzymes can also act on vaccenic acid isomers. For instance, Δ9-desaturase converts trans-vaccenic acid to rumenic acid (a conjugated linoleic acid, CLA).[10] Similarly, FADS3 has been shown to catalyze the Δ13-desaturation of trans-vaccenic acid.[11] The desaturation pathways for cis-vaccenic acid are less characterized but represent a potential metabolic fate.
Role in Cellular Signaling: The mTORC2-Akt-FOXO1 Pathway
CVA is not merely a structural component; it is a signaling molecule that modulates key protein kinase cascades. The synthesis of CVA by ELOVL5 has been directly linked to the regulation of the mTORC2-Akt-FOXO1 signaling pathway, which is central to controlling metabolism, cell growth, and survival.[5][12]
Mechanism of Action:
-
ELOVL5 Activity: Increased ELOVL5 activity leads to the synthesis of CVA from palmitoleic acid.[5]
-
mTORC2 Activation: The resulting increase in cellular CVA levels induces the expression of Rictor, an essential scaffold protein of the mTORC2 complex. This promotes the assembly and activity of mTORC2.[5][12]
-
Akt Phosphorylation: Active mTORC2 phosphorylates the protein kinase Akt at a key serine residue (Ser473), leading to its full activation.[5]
-
FOXO1 Inhibition: Activated Akt, in turn, phosphorylates and inactivates the Forkhead Box O1 (FOXO1) transcription factor.[13][14] Phosphorylation of FOXO1 leads to its exclusion from the nucleus, thereby inhibiting its transcriptional activity.
-
Metabolic Consequences: Since FOXO1 is a key activator of genes involved in gluconeogenesis (e.g., G6Pc, Pck1), its inhibition by the ELOVL5-CVA-mTORC2-Akt axis leads to the suppression of hepatic glucose production.[5] This pathway provides a direct link between specific fatty acid metabolism and the regulation of systemic glucose homeostasis.
Quantitative Data
Quantitative analysis is crucial for understanding the kinetics and physiological relevance of these pathways. While precise kinetic data for every enzymatic step is not always available, studies provide valuable insights into substrate concentrations, conversion rates, and the impact of CVA on cellular processes.
Table 1: Effect of cis-Vaccenic Acid Supplementation on Prostate Cancer Cell Viability This table summarizes data from studies where prostate cancer cells depleted of the ELOVL5 enzyme were treated with CVA to rescue cell viability.
| Cell Line | Condition | Supplement (10 µM) | Normalized Cell Viability (% of Control) | Reference |
| LNCaP | ELOVL5 Knockdown (siELOVL5) | None | ~55% | [9] |
| LNCaP | ELOVL5 Knockdown (siELOVL5) | cis-Vaccenic Acid | ~95% (Rescue) | [9] |
| LNCaP | ELOVL5 Knockdown (siELOVL5) | Oleic Acid | ~60% (No Rescue) | [9] |
| MR49F | ELOVL5 Knockdown (siELOVL5) | None | ~60% | [9] |
| MR49F | ELOVL5 Knockdown (siELOVL5) | cis-Vaccenic Acid | ~100% (Rescue) | [9] |
| MR49F | ELOVL5 Knockdown (siELOVL5) | Oleic Acid | ~65% (No Rescue) | [9] |
Table 2: Substrate Specificity and Kinetic Parameters of Related Fatty Acid Elongases Precise Michaelis-Menten (Km, Vmax) values for human ELOVL5 with palmitoleoyl-CoA are not widely published. However, data from related enzymes illustrate typical kinetic parameters for the elongation reaction.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Organism/System | Reference |
| ELOVL6 | 16:0-CoA | 21.3 | 1430 | HEK 293T cells | [15] |
| ELOVL6 | Malonyl-CoA | 20.4 | 1470 | HEK 293T cells | [15] |
| ELOVL7 | 18:3n-3-CoA | 17.5 | 450 | HEK 293T cells | [15] |
| ELOVL7 | Malonyl-CoA | 15.6 | 450 | HEK 293T cells | [15] |
Table 3: In Vivo Conversion Rate of Vaccenic Acid Isomer This table shows the conversion of dietary trans-vaccenic acid (VA) to rumenic acid (RA) in humans, providing a benchmark for in vivo fatty acid desaturation rates.
| Dietary VA Intake | Increase in Serum VA | Resulting Serum RA | Estimated Conversion Rate | Reference |
| 1.5 g/day | +94% | Linear Increase | ~19% | [10] |
| 3.0 g/day | +307% | Linear Increase | ~19% | [10] |
| 4.5 g/day | +620% | Linear Increase | ~19% | [10] |
Experimental Protocols
Studying CVA biosynthesis and metabolism requires robust analytical methods. The following sections provide synthesized protocols based on established methodologies for the quantification of CVA and the measurement of ELOVL5 activity.
Quantification of cis-Vaccenic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of total fatty acid composition from biological samples (cells or tissues) to quantify CVA levels.
1. Lipid Extraction (Folch Method):
-
Homogenize ~50-100 mg of tissue or a pellet of ~1-5 million cells in a glass tube.
-
Add 20 volumes of chloroform:methanol (2:1, v/v) relative to the sample volume. Include an internal standard (e.g., deuterated oleic acid or C17:0).
-
Vortex vigorously for 2 minutes and allow to stand at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a new glass tube.
2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):
-
Evaporate the solvent from the collected lipid extract under a stream of nitrogen.
-
Add 2 mL of 0.5 M KOH in methanol to the dried lipids.
-
Incubate at 65-80°C for 1 hour to saponify the fatty acids (cleave them from glycerol backbones).[6][16]
-
Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. This is the methylation catalyst.
-
Incubate again at 65-80°C for 30 minutes.
-
Cool to room temperature. Add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously and centrifuge at 2,000 x g for 5 minutes.
-
Collect the upper hexane layer, which now contains the FAMEs, into a GC vial.
3. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column suitable for FAME separation (e.g., HP-88 or SP-2330, 30-100 m length).[17]
-
Injection: Inject 1 µL of the sample in splitless mode. Injector temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
- Initial temperature: 130°C.
- Ramp to 250°C at 5°C/min.
- Hold at 250°C for 6-10 minutes.[18]
-
MS Detection: Use electron ionization (EI) at 70 eV. Scan in full scan mode (e.g., m/z 50-400) or selected ion monitoring (SIM) for higher sensitivity, targeting the molecular ion and characteristic fragments of the C18:1 methyl ester.
-
Quantification: Identify the CVA methyl ester peak by comparing its retention time and mass spectrum to an authentic standard. Quantify by integrating the peak area and normalizing to the internal standard.
Measurement of ELOVL5 Elongase Activity
This protocol measures the activity of ELOVL5 in microsomal fractions isolated from tissues (e.g., liver) by tracking the incorporation of a radiolabeled two-carbon donor into the fatty acid product.[6][19][20]
1. Preparation of Liver Microsomes:
-
Homogenize 0.2-0.5 g of fresh or snap-frozen liver tissue in 5 mL of ice-cold Buffer A (250 mM sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant. The resulting pellet contains the microsomal fraction.
-
Resuspend the pellet in Buffer A, determine the protein concentration (e.g., via Bradford or BCA assay), and store at -80°C.
2. Elongase Activity Assay:
-
Prepare a master mix for the reaction in a microfuge tube on ice. For a 100 µL final volume, combine:
- 1 M Tris-HCl, pH 7.4 (to a final concentration of 100 mM)
- 100 mM MgCl₂ (to a final concentration of 10 mM)
- 10 mM NADPH (to a final concentration of 1 mM)
- 10 mM Palmitoleoyl-CoA (substrate, to a final concentration of 100 µM)
- [2-¹⁴C]Malonyl-CoA (radiolabeled donor, ~50,000 dpm, final concentration ~50 µM)
-
Add 50-100 µg of microsomal protein to the reaction mix.
-
Bring the final volume to 100 µL with water.
-
Initiate the reaction by incubating at 37°C for 20 minutes in a shaking water bath.
-
Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol.
3. Product Extraction and Quantification:
-
Saponify the reaction products by incubating at 65°C for 1 hour.
-
Acidify the reaction by adding 100 µL of 5 M HCl.
-
Extract the total fatty acids by adding 750 µL of hexane, vortexing, and centrifuging.
-
Transfer the upper hexane phase to a scintillation vial. Repeat the extraction once more and combine the hexane phases.
-
Evaporate the hexane and add 5 mL of scintillation cocktail.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate activity as nmol of malonyl-CoA incorporated per mg of protein per minute.
Conclusion
cis-Vaccenic acid is a metabolically significant fatty acid whose biosynthesis is tightly controlled by the enzyme ELOVL5. It serves not only as a precursor for more complex lipids essential for mitochondrial function but also as a critical signaling molecule that modulates the mTORC2-Akt-FOXO1 pathway. Its profound impact on cancer cell proliferation, particularly in prostate cancer, identifies the CVA biosynthetic pathway as a promising target for therapeutic intervention. The methodologies detailed in this guide provide a framework for researchers to further investigate the roles of CVA and ELOVL5, paving the way for new discoveries in lipid metabolism and drug development.
References
- 1. metabolon.com [metabolon.com]
- 2. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELOVL5 Is a Critical and Targetable Fatty Acid Elongase in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elovl5 regulates the mTORC2-Akt-FOXO1 pathway by controlling hepatic cis-vaccenic acid synthesis in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoleic (16:1 cis-9) and cis-vaccenic (18:1 cis-11) acid alter lipogenesis in bovine adipocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conversion of dietary trans-vaccenic acid to trans11,cis13-conjugated linoleic acid in the rat lactating mammary gland by Fatty Acid Desaturase 3-catalyzed methyl-end Δ13-desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AKT/mTORC2 inhibition activates FOXO1 function in CLL cells reducing B cell receptor-mediated survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Elevated hepatic fatty acid elongase-5 activity corrects dietary fat-induced hyperglycemia in obese BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eajbsg.journals.ekb.eg [eajbsg.journals.ekb.eg]
- 19. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Preliminary Studies on Cis-Vaccenic Acid in Disease Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-vaccenic acid (cVA), a monounsaturated omega-7 fatty acid, is gaining attention in the scientific community for its potential role in various physiological and pathological processes. As a structural isomer of oleic acid, cVA is found in dairy products, beef, and human tissues. Preliminary research has begun to uncover its involvement in cancer, metabolic disorders, and inflammation, suggesting that cVA and its trans-isomer, trans-vaccenic acid (TVA), could be significant bioactive molecules. This technical guide synthesizes the current preliminary findings on cis-vaccenic acid in various disease models, presenting quantitative data, detailed experimental protocols, and a visual representation of the implicated signaling pathways to facilitate further research and drug development efforts.
I. Cis-Vaccenic Acid in Cancer Models
Recent studies have implicated cis-vaccenic acid in the progression of certain cancers, particularly prostate cancer, where it has been identified as a potential oncogenic factor. In contrast, its isomer, trans-vaccenic acid, has been shown to possess anti-tumor properties.
Quantitative Data
The following table summarizes the key quantitative findings from in vitro studies on prostate cancer cell lines.
| Cell Line | Treatment | Concentration | Effect on Cell Viability | Reference |
| LNCaP | ELOVL5 Knockdown (siELOVL5) | - | Reduced cell viability | [1] |
| LNCaP | siELOVL5 + cis-Vaccenic Acid | 10 µM | Rescued cell viability | [1] |
| MR49F | ELOVL5 Knockdown (siELOVL5) | - | Reduced cell viability | [1] |
| MR49F | siELOVL5 + cis-Vaccenic Acid | 10 µM | Rescued cell viability | [1] |
| LNCaP | SCD1 Inhibitor (A939572) | - | Reduced cell viability | [1] |
| LNCaP | A939572 + cis-Vaccenic Acid | 10 µM | Rescued cell viability | [1] |
| LNCaP | SCD1 Inhibitor (CAY10566) | - | Reduced cell viability | [1] |
| LNCaP | CAY10566 + cis-Vaccenic Acid | 10 µM | Rescued cell viability | [1] |
Signaling Pathways
Cis-vaccenic acid has been linked to the mTORC2-Akt-FoxO1 signaling pathway , which is implicated in cell differentiation and growth. In contrast, trans-vaccenic acid has been shown to enhance anti-tumor immunity by activating CD8+ T cells through the cAMP-PKA-CREB pathway .
Experimental Protocols
Prostate Cancer Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed LNCaP or MR49F prostate cancer cells in 96-well plates at a density of 5 x 103 cells/well in complete culture medium.
-
Incubation: Allow cells to adhere and grow for 24-32 hours.
-
Treatment: Replace the medium with serum-free medium for 24 hours, then treat the cells with varying concentrations of cis-vaccenic acid or vehicle control. For rescue experiments, cells are co-treated with an inhibitor (e.g., of SCD1) and cVA.
-
MTT Addition: After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[2]
II. Cis-Vaccenic Acid in Metabolic Syndrome Models
Preliminary studies in rodent models of metabolic syndrome suggest a potential role for vaccenic acid in modulating lipid metabolism and insulin sensitivity.
Quantitative Data
The following table presents data from studies using the JCR:LA-cp rat model of metabolic syndrome and diet-induced obese mice.
| Animal Model | Diet | Duration | Key Findings | Reference |
| JCR:LA-cp Rat | 1.5% TVA | 8 weeks | No significant change in fasting insulin or glucose. | [3] |
| JCR:LA-cp Rat | Enriched beef fat (TVA+RA) | Not specified | Reduced fasting insulin and HOMA-IR; increased hepatic PPARγ and PPARα expression. | [3] |
| Diet-induced Obese Mice | Enriched beef fat (TVA+RA) | 19 weeks | No improvement in glucose tolerance; worsened liver steatosis. | [4] |
Experimental Protocols
Animal Model of Metabolic Syndrome (JCR:LA-cp Rat)
-
Animal Model: Use male obese (cp/cp) JCR:LA rats, which spontaneously develop characteristics of metabolic syndrome.
-
Dietary Groups: Divide rats into control and treatment groups. The control diet is a standard rodent chow. The treatment diet is supplemented with a specific concentration of trans-vaccenic acid (e.g., 1.5% w/w).
-
Feeding Period: House the rats individually and provide ad libitum access to their respective diets and water for a specified period (e.g., 8 weeks).
-
Metabolic Measurements: At the end of the study period, collect blood samples for the analysis of fasting glucose, insulin, and lipid profiles (triglycerides, total cholesterol, HDL, LDL).
-
Tissue Analysis: Harvest tissues such as the liver and adipose tissue for histological analysis and measurement of gene and protein expression related to lipid metabolism (e.g., PPARγ, PPARα).[3]
III. Cis-Vaccenic Acid in Inflammation Models
Both cis- and trans-vaccenic acid have demonstrated anti-inflammatory properties by modulating the expression of adhesion molecules on endothelial cells.
Quantitative Data
Experimental Protocols
Western Blot for ICAM-1 and VCAM-1 Expression
-
Cell Culture: Culture Human Microvascular Endothelial Cells (HMECs) to confluence.
-
Stimulation: Treat the cells with an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to induce the expression of ICAM-1 and VCAM-1.
-
Treatment: Co-treat the stimulated cells with different concentrations of cis- or trans-vaccenic acid or a vehicle control for a specified duration.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for ICAM-1, VCAM-1, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using densitometry software and normalize the expression of ICAM-1 and VCAM-1 to the loading control.[6][8]
IV. Cis-Vaccenic Acid in Neurodegenerative Disease Models
The current body of research on the direct role of cis-vaccenic acid in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's is notably limited. One study found an association between higher plasma levels of vaccenic acid (isomer not specified) and an increased risk of Alzheimer's disease.[9] However, this is a correlational finding in humans and does not provide mechanistic insight from a disease model. The lack of dedicated preclinical studies represents a significant gap in our understanding of the potential neurological effects of cis-vaccenic acid. Further research is warranted to investigate whether cVA has a role in neuroinflammation, a common feature of many neurodegenerative disorders.
Conclusion and Future Directions
The preliminary studies on cis-vaccenic acid reveal a complex and context-dependent bioactivity. In cancer models, particularly prostate cancer, cVA appears to promote cell viability, suggesting a potential pro-tumorigenic role. Conversely, its isomer, trans-vaccenic acid, exhibits anti-tumor effects by enhancing immune responses. In the context of metabolic syndrome, the effects of vaccenic acid are not yet clear, with some studies suggesting beneficial effects on lipid metabolism and insulin sensitivity, while others indicate a potential to worsen certain conditions like hepatic steatosis. The anti-inflammatory properties of both cis- and trans-vaccenic acid, demonstrated by the downregulation of endothelial adhesion molecules, are a promising area for further investigation.
A significant knowledge gap exists regarding the role of cis-vaccenic acid in neurodegenerative diseases. Given the established link between lipid metabolism and neuroinflammation, this is a critical area for future research.
To advance our understanding of cis-vaccenic acid's therapeutic potential, future studies should focus on:
-
Elucidating the precise molecular mechanisms by which cVA influences signaling pathways in different cell types.
-
Conducting more comprehensive in vivo studies in various disease models to determine the physiological and pathological effects of cVA.
-
Investigating the potential of cVA as a biomarker for disease diagnosis or prognosis.
-
Exploring the structure-activity relationship of different vaccenic acid isomers to identify derivatives with enhanced therapeutic efficacy and reduced side effects.
This technical guide provides a foundational overview for researchers and drug development professionals. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource to stimulate and guide future investigations into the multifaceted roles of cis-vaccenic acid in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Effects of beef fat enriched with trans vaccenic acid and cis9, trans11-CLA on glucose homoeostasis and hepatic lipid accumulation in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The shift in the fatty acid composition of the circulating lipidome in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Lipidomics: An In-depth Technical Guide to cis-Vaccenic Acid-d13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-Vaccenic acid-d13, a deuterated form of the monounsaturated omega-7 fatty acid, cis-vaccenic acid. This isotopically labeled compound serves as an invaluable tool in metabolic research and drug development, primarily as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. This guide will delve into its isotopic labeling pattern, mass spectrometric characteristics, and provide detailed experimental protocols for its application, empowering researchers to confidently integrate this standard into their analytical workflows.
Isotopic Labeling and Physicochemical Properties
This compound is specifically labeled with thirteen deuterium atoms on the terminal end of the acyl chain. Its formal chemical name is (Z)-octadec-11-enoic-13,13,14,14,15,15,16,16,17,17,18,18,18-d13 acid. This extensive deuteration provides a significant mass shift from the endogenous analyte, ensuring clear differentiation in mass spectrometry-based analyses.
Table 1: Physicochemical Properties of cis-Vaccenic Acid and its d13 Isotopologue
| Property | cis-Vaccenic Acid | This compound |
| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₂₁D₁₃O₂ |
| Monoisotopic Mass | 282.2559 g/mol | 295.3375 g/mol |
| Molecular Weight | 282.47 g/mol | 295.54 g/mol |
| Synonyms | (11Z)-Octadecenoic acid | 18:1 cis-11-d13, cis-11-Octadecenoic Acid-d13 |
| Purity | Varies by supplier | Typically ≥98% deuterated forms[1] |
| Formulation | Solid or oil | Typically supplied as a solution in ethanol[2] |
Mass Spectrometric Characterization
For quantitative analysis, cis-vaccenic acid and its deuterated internal standard are commonly derivatized to their fatty acid methyl esters (FAMEs) prior to GC-MS analysis, or analyzed as free carboxylic acids or other derivatives in LC-MS/MS. The following tables summarize the expected mass-to-charge ratios (m/z) for the parent and key fragment ions.
Table 2: Predicted Mass Spectrometry Data for cis-Vaccenic Acid and this compound (as Free Acid)
| Ion Type | cis-Vaccenic Acid (m/z) | This compound (m/z) | Notes |
| [M-H]⁻ (Negative Ion Mode) | 281.2486 | 294.3302 | Predominant ion in negative ESI for LC-MS. |
Table 3: Predicted Mass Spectrometry Data for cis-Vaccenic Acid Methyl Ester (FAME) and its d13 Analogue for GC-MS Analysis
| Ion Type | cis-Vaccenic Acid Methyl Ester (m/z) | This compound Methyl Ester (m/z) | Notes |
| Molecular Ion [M]⁺ | 296.2715 | 309.3531 | Electron Ionization (EI) in GC-MS. |
| Key Fragment Ions | 264, 222, 180, 137, 97, 87, 74, 55 | 277, 235, 193, 150, etc. | Fragmentation patterns will show a +13 Da shift for fragments containing the deuterated tail. The m/z 74 fragment (McLafferty rearrangement) will remain for the d13 FAME. |
Synthesis of this compound
While commercial availability is the most practical option for researchers, understanding the synthesis provides insight into the labeling pattern. A plausible synthetic route for this compound would involve the coupling of two deuterated precursors. A general approach for synthesizing deuterated unsaturated fatty acids often involves:
-
Preparation of Deuterated Precursors: This can be achieved through methods like metal-catalyzed hydrothermal hydrogen-deuterium exchange of saturated fatty acid precursors. For this compound, deuterated precursors for the C1-C11 and C12-C18 segments would be required, with the latter being fully deuterated.
-
Coupling Reaction: A Wittig reaction or similar coupling chemistry can be employed to join the two fragments, creating the cis double bond at the C11 position.
-
Purification: The final product is then purified using chromatographic techniques to ensure high isotopic and chemical purity.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of endogenous cis-vaccenic acid. Below are detailed protocols for its use in both GC-MS and LC-MS/MS workflows.
Protocol 1: Quantification of cis-Vaccenic Acid in Biological Samples using GC-MS
This protocol outlines the steps for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry.
1. Sample Preparation and Lipid Extraction:
-
Materials: Biological sample (e.g., plasma, tissue homogenate), Folch solution (chloroform:methanol, 2:1 v/v), 0.9% NaCl solution, this compound internal standard solution of known concentration.
-
Procedure:
-
To a known amount of the biological sample, add a precise volume of the this compound internal standard solution.
-
Add Folch solution to the sample and vortex thoroughly to ensure complete mixing and protein precipitation.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge the mixture to pellet the precipitated protein and separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Materials: Dried lipid extract, methanolic HCl (e.g., 3 M) or BF₃-methanol, hexane.
-
Procedure:
-
Reconstitute the dried lipid extract in methanolic HCl or BF₃-methanol.
-
Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 15-60 minutes) to facilitate the transesterification of fatty acids to their methyl esters.
-
After cooling, add water and hexane to the reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract and reconstitute in a suitable volume of hexane for GC-MS analysis.
-
3. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Typical GC Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
For cis-Vaccenic acid methyl ester: m/z 296 (molecular ion) and a characteristic fragment ion.
-
For this compound methyl ester: m/z 309 (molecular ion) and a corresponding shifted fragment ion.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of unlabeled cis-vaccenic acid spiked with a constant concentration of the d13-internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibrator and sample.
-
Determine the concentration of cis-vaccenic acid in the samples by interpolating their peak area ratios on the calibration curve.
-
Protocol 2: Quantification of cis-Vaccenic Acid in Biological Samples using LC-MS/MS
This protocol is suitable for the analysis of free fatty acids without derivatization.
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as described in Protocol 1, Step 1.
2. LC-MS/MS Analysis:
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Typical LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with a small percentage of an ion-pairing agent or acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile/isopropanol mixture with the same additive as mobile phase A.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B to separate the fatty acids.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For cis-Vaccenic acid: Precursor ion (Q1) m/z 281.2 -> Product ion (Q3) [select a characteristic fragment].
-
For this compound: Precursor ion (Q1) m/z 294.3 -> Product ion (Q3) [select the corresponding shifted fragment].
-
-
-
Quantification:
-
Follow the same quantification strategy as described in Protocol 1, using peak area ratios from the MRM chromatograms.
-
Signaling Pathways and Experimental Workflows
cis-Vaccenic acid is not only a component of cellular lipids but also a precursor in metabolic pathways. One notable pathway is its conversion to conjugated linoleic acid (CLA), a fatty acid with various reported biological activities. The use of this compound can help trace this conversion and elucidate the dynamics of this pathway in different biological contexts.
Caption: General workflow for the quantification of cis-vaccenic acid.
Caption: Conversion of cis-vaccenic acid to conjugated linoleic acid.
References
The Lipokine Horizon: A Technical Guide to the Biological Functions of ω-7 Fatty Acids
For Immediate Release
A comprehensive technical guide detailing the molecular functions of omega-7 fatty acids, with a focus on palmitoleic and vaccenic acids. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of their signaling pathways, quantitative effects, and the experimental protocols for their study.
This whitepaper synthesizes current research on ω-7 fatty acids, highlighting their emerging roles as potent signaling molecules with significant implications for metabolic and inflammatory diseases. Through a detailed exploration of their mechanisms of action, this guide aims to facilitate further research and development in this promising area of lipid biology.
Executive Summary
Omega-7 fatty acids, particularly palmitoleic acid (a monounsaturated fatty acid) and vaccenic acid (a naturally occurring trans fatty acid), are gaining recognition for their diverse biological activities. Once considered mere components of triglycerides and cell membranes, they are now understood to be active participants in cellular signaling, regulating key metabolic and inflammatory pathways. Palmitoleic acid, identified as a "lipokine," is secreted by adipose tissue and exerts hormone-like effects on distant organs, improving insulin sensitivity and lipid metabolism.[1][2][3] Vaccenic acid has demonstrated anti-inflammatory properties and favorable effects on lipid profiles.[4][5] This guide provides a detailed technical overview of the core functions of these ω-7 fatty acids, supported by quantitative data, detailed experimental methodologies, and visual representations of their signaling cascades.
Core Signaling Pathways of ω-7 Fatty Acids
The biological effects of ω-7 fatty acids are mediated through complex signaling networks. Palmitoleic acid primarily signals through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα), while vaccenic acid's effects are linked to PPARγ activation and modulation of the endocannabinoid system.
Palmitoleic Acid: The Lipokine Signaling Cascade
Palmitoleic acid acts as a lipokine to orchestrate metabolic responses between adipose tissue, liver, and muscle.[6] Its signaling cascade involves the activation of AMPK, a central regulator of cellular energy homeostasis, and PPARα, a key transcription factor in lipid metabolism.[7]
Vaccenic Acid: Anti-Inflammatory and Metabolic Modulation
Vaccenic acid exerts its anti-inflammatory effects in part through the activation of PPARγ, a nuclear receptor that regulates inflammation and lipid metabolism.[8] Additionally, it modulates the endocannabinoid system, which is involved in appetite, pain sensation, mood, and memory.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. mdpi.com [mdpi.com]
- 6. The Regulation of Lipokines by Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The intestinal bioavailability of vaccenic acid and activation of peroxisome proliferator-activated receptor-α and -γ in a rodent model of dyslipidemia and the metabolic syndrome. | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Quantification of cis-Vaccenic Acid in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cis-Vaccenic acid ((Z)-11-octadecenoic acid) is a monounsaturated omega-7 fatty acid found in various biological systems, including human milk and the fat of ruminants.[1] Emerging research has highlighted its role in cellular metabolism and signaling pathways, making it a molecule of interest in various fields, including oncology and metabolic diseases.[2] In humans, cis-vaccenic acid is biosynthesized from palmitoleic acid by the enzyme fatty acid elongase 5 (Elovl5).[3] Its activity has been linked to the mTORC2-Akt-FOXO1 signaling pathway, which is crucial for cell growth and proliferation.[3] Given its biological significance, a robust and sensitive analytical method for the accurate quantification of cis-vaccenic acid in complex biological matrices is essential.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an ideal analytical technique for this purpose, offering high sensitivity, specificity, and rapid analysis times.[4] This application note provides a detailed protocol for the extraction and quantification of cis-vaccenic acid from plasma samples using a reversed-phase LC-MS/MS method.
Experimental Protocols
1. Sample Preparation: Lipid Extraction from Plasma
This protocol is a modified Folch extraction method designed to isolate total lipids, including cis-vaccenic acid, from plasma samples.[5]
-
Materials:
-
Plasma samples
-
Deuterated internal standard (IS), e.g., Oleic acid-d4
-
HPLC-grade methanol, chloroform, and water
-
1.5 mL microcentrifuge tubes
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a clean glass tube, add 50 µL of plasma.
-
Spike the sample with an appropriate amount of deuterated internal standard (e.g., 10 µL of 1 µg/mL Oleic acid-d4).
-
Add 1 mL of HPLC-grade water and 1 mL of HPLC-grade methanol.[5]
-
Add 2 mL of HPLC-grade chloroform.[5]
-
Vortex the mixture vigorously for 5 minutes.[5]
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to induce phase separation.[5]
-
Carefully collect the lower organic layer (chloroform phase) using a glass Pasteur pipette and transfer it to a new clean tube.[5]
-
Repeat the extraction by adding another 2 mL of chloroform to the remaining aqueous layer, vortex, and centrifuge again.[5]
-
Combine the organic layers.[5]
-
Dry the combined organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a solution of acetonitrile/isopropanol/water (65:30:5 v/v/v) for LC-MS/MS analysis.[6]
-
2. Saponification (Optional Protocol for Total Fatty Acid Analysis)
To analyze fatty acids esterified in complex lipids (e.g., triglycerides, phospholipids), a saponification step is required after lipid extraction.[5]
-
Procedure:
-
After drying the lipid extract (Step 1.11), add 500 µL of a 1:1 mixture of methanol and 15% potassium hydroxide (KOH).[5]
-
Incubate the mixture at 37°C for 30 minutes to hydrolyze the ester bonds.[5]
-
Acidify the solution by adding 1 mL of 1 M hydrochloric acid (HCl).[5]
-
Extract the liberated free fatty acids twice with 1.5 mL of isooctane.[5]
-
Combine the isooctane layers, dry under nitrogen, and reconstitute as described in Step 1.12.
-
3. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 150 mm × 3.0 mm, 2.7 µm particle size).[5]
-
Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 20 mM ammonium formate.[5]
-
Mobile Phase B: Isopropanol:Acetonitrile (40:60, v/v) with 0.2% formic acid.[5]
-
Flow Rate: 0.45 mL/min.[5]
-
Injection Volume: 2 µL.[5]
-
Column Temperature: 40°C.[7]
-
-
MS/MS Method:
Data Presentation
Quantitative data and method parameters are summarized in the tables below for clarity and easy reference.
Table 1: Liquid Chromatography Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 - 0.75 | 70 | 30 |
| 0.75 - 2.00 | 70 → 55 | 30 → 45 |
| 2.00 - 5.50 | 55 → 34 | 45 → 66 |
| 5.50 - 9.00 | 34 → 25 | 66 → 75 |
| 9.00 - 10.00 | 25 → 3 | 75 → 97 |
| 10.00 - 13.00 | 3 | 97 |
| 13.10 - 15.00 | 70 | 30 |
This gradient is adapted from a published method and may require optimization for specific instrumentation and columns.[5]
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| cis-Vaccenic Acid | 281.2 | 281.2 (Quantifier) | -100 | -15 |
| 281.2 | 237.2 (Qualifier) | -100 | -20 | |
| Oleic Acid-d4 (IS) | 285.3 | 285.3 (Quantifier) | -100 | -15 |
MS parameters are instrument-dependent and require optimization. The precursor ion for fatty acids in negative mode is [M-H]⁻. The quantifier transition [M-H]⁻ → [M-H]⁻ is often used for sensitivity, while a fragment ion serves as a qualifier for specificity.
Table 3: Method Validation Summary (Example Data)
| Parameter | cis-Vaccenic Acid |
|---|---|
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.01 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
Validation parameters should be established according to regulatory guidelines. The values presented are typical targets for bioanalytical methods.[9][10]
Visualizations
Caption: Experimental workflow for cis-vaccenic acid quantification.
Caption: Simplified signaling pathway involving cis-vaccenic acid.
References
- 1. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 2. metabolon.com [metabolon.com]
- 3. Cis-vaccenic acid induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 7. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsbms.jp [jsbms.jp]
- 9. iris.unitn.it [iris.unitn.it]
- 10. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Stable Isotope Dilution Analysis of cis-Vaccenic Acid-d13
For Researchers, Scientists, and Drug Development Professionals
Introduction to cis-Vaccenic Acid and Stable Isotope Dilution Analysis
Cis-vaccenic acid ((Z)-11-octadecenoic acid) is a monounsaturated omega-7 fatty acid found in various biological systems. It plays a role in several physiological and pathological processes, making its accurate quantification crucial for research in areas such as metabolic diseases, oncology, and nutritional science. Stable isotope dilution (SID) analysis, coupled with mass spectrometry (MS), is the gold standard for the accurate quantification of endogenous molecules in complex biological matrices. This method utilizes a stable isotope-labeled internal standard, such as cis-vaccenic acid-d13, which is chemically identical to the analyte of interest but has a different mass. The use of a deuterated internal standard allows for the correction of sample loss during extraction and analytical variability, ensuring high precision and accuracy.
These application notes provide a comprehensive overview and detailed protocols for the quantification of cis-vaccenic acid in biological samples using this compound as an internal standard.
Metabolic Pathway of cis-Vaccenic Acid
Cis-vaccenic acid is primarily synthesized endogenously from palmitoleic acid (16:1n-7) through the action of the enzyme Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5). It can be further metabolized, for instance, by desaturation to form conjugated linoleic acid (CLA) isomers. Understanding this pathway is essential for interpreting the biological significance of measured cis-vaccenic acid levels.
Caption: Metabolic pathway of cis-vaccenic acid synthesis and metabolism.
Experimental Protocols
This section details the necessary steps for the quantification of cis-vaccenic acid using this compound by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow Overview
The overall workflow for the analysis of cis-vaccenic acid involves sample preparation, including lipid extraction and derivatization, followed by GC-MS analysis and data processing.
Caption: General experimental workflow for cis-vaccenic acid analysis.
Materials and Reagents
-
cis-Vaccenic acid (analytical standard)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Glass vials with PTFE-lined caps
-
Nitrogen gas for evaporation
Protocol 1: Lipid Extraction from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Spiking: Add 1 mL of ice-cold methanol to the cell plate. Scrape the cells and transfer the cell lysate to a glass tube. Add a known amount of this compound internal standard solution.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of chloroform to the methanol lysate.
-
Vortex vigorously for 1 minute.
-
Add 0.8 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reconstitution: Reconstitute the dried lipid extract in 1 mL of hexane.
-
Methylation:
-
Add 2 mL of 14% BF3-methanol solution to the sample.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
-
Extraction of FAMEs:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Final Preparation: Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
Protocol 3: GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (Representative):
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
Mass Spectrometer (MS) Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Ions to Monitor (SIM mode for FAMEs):
-
cis-Vaccenic acid methyl ester: m/z 296 (M+), 264 ([M-32]+), 55 (base peak).
-
This compound methyl ester: m/z 309 (M+), 277 ([M-32]+).
-
-
Quantitative Data and Method Validation
The following table summarizes representative validation parameters for the quantification of fatty acids using stable isotope dilution GC-MS analysis. These values are provided as a general guideline; actual performance may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Representative Value | Description |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between the analyte/IS ratio and concentration. |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Recovery | 90 - 110% | The percentage of the analyte recovered through the entire analytical procedure, assessed by spiking known amounts of the analyte into blank matrix. |
| Intra-day Precision (%RSD) | < 10% | The relative standard deviation of replicate measurements of a quality control sample within the same day, indicating the repeatability of the method. |
| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements of a quality control sample on different days, indicating the reproducibility of the method. |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks corresponding to the selected ions for both endogenous cis-vaccenic acid methyl ester and the this compound methyl ester internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and quality control.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a 1/x weighting is typically used.
-
Quantification: Determine the concentration of cis-vaccenic acid in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Conclusion
The use of this compound as an internal standard in a stable isotope dilution GC-MS method provides a robust, accurate, and precise platform for the quantification of cis-vaccenic acid in a variety of biological samples. The detailed protocols and representative validation data presented in these application notes serve as a valuable resource for researchers in the fields of life sciences and drug development, enabling reliable measurement of this important fatty acid.
References
Application Note & Protocol: Quantitative Analysis of Fatty Acids in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids (FAs) are crucial biomolecules involved in numerous physiological and pathological processes, including energy metabolism, inflammation, and cell signaling. Accurate quantification of the fatty acid profile in plasma is a valuable tool in nutritional research, disease biomarker discovery, and clinical trials for drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and quantification of fatty acids.[1] Due to their low volatility, fatty acids require a derivatization step to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[2][3] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of total fatty acids in human plasma using GC-MS.
Experimental Protocols
This protocol outlines the key steps for the analysis of total fatty acids in plasma, including lipid extraction, saponification, derivatization to FAMEs, and subsequent GC-MS analysis.
2.1. Materials and Reagents
-
Solvents: Methanol (HPLC grade), Chloroform (HPLC grade), n-Hexane (HPLC grade), Iso-octane (HPLC grade)
-
Reagents: Sodium hydroxide (NaOH), Boron trifluoride-methanol (BF3-methanol) solution (14% in methanol), Sodium chloride (NaCl), Anhydrous sodium sulfate (Na2SO4), Butylated hydroxytoluene (BHT)
-
Internal Standards: A deuterated fatty acid internal standard mixture (e.g., containing d3-palmitic acid, d3-stearic acid, etc.) or an odd-chain fatty acid standard (e.g., heptadecanoic acid, C17:0).[4][5][6]
-
FAME Standards: A certified FAME standard mixture for instrument calibration and identification.
2.2. Sample Preparation: Lipid Extraction and Saponification
The following protocol is a modification of the Folch method for total lipid extraction.[1]
-
Thaw frozen plasma samples at room temperature.
-
In a glass tube with a PTFE-lined screw cap, add 100 µL of plasma.
-
Add a known amount of the internal standard solution to each plasma sample. This is crucial for accurate quantification and to correct for variability during sample preparation.[5][6]
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution containing 0.01% BHT to prevent oxidation.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
For saponification, add 1 mL of 0.5 M methanolic NaOH to the dried lipid extract.
-
Heat the mixture at 80°C for 10 minutes to hydrolyze the ester linkages and release the free fatty acids.
2.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
Esterification with BF3-methanol is a widely used method for preparing FAMEs.[7]
-
After saponification, cool the tubes to room temperature.
-
Add 2 mL of 14% BF3-methanol solution to the sample.[3]
-
Cap the tubes tightly and heat at 80°C for 5-10 minutes.[3]
-
Cool the tubes to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final FAME extract to a GC vial for analysis.
2.4. GC-MS Analysis
The following are typical GC-MS parameters for FAME analysis. These should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm) or similar polar capillary column[8] |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 100°C, hold for 4 minRamp 1: 3°C/min to 240°CHold: 15 min at 240°C |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for target fatty acids[1] |
Data Presentation
Quantitative data should be summarized in clear and concise tables. Below are examples of how to present instrument parameters and sample quantification results.
Table 1: GC-MS Instrument Parameters
| Parameter | Value | Notes |
| Column Type | HP-88 | A highly polar column suitable for separating FAMEs, including cis and trans isomers. |
| Column Dimensions | 100 m x 0.25 mm x 0.20 µm | Long column for high-resolution separation. |
| Injector Mode | Splitless | For trace-level analysis. |
| Oven Program | See Section 2.4 | Optimized for separation of a wide range of fatty acids. |
| MS Detection Mode | SIM | Provides higher sensitivity and selectivity for target analytes.[1] |
Table 2: Example Fatty Acid Quantification in Plasma Samples
| Fatty Acid | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Sample A (µg/mL) | Sample B (µg/mL) |
| Palmitic acid (C16:0) | 19.5 | 74 | 87 | 150.2 | 185.6 |
| Stearic acid (C18:0) | 22.1 | 74 | 87 | 85.4 | 99.1 |
| Oleic acid (C18:1n9c) | 22.3 | 264 | 296 | 250.8 | 290.3 |
| Linoleic acid (C18:2n6c) | 23.0 | 294 | 67 | 310.5 | 350.7 |
| Arachidonic acid (C20:4n6c) | 26.8 | 318 | 79 | 95.3 | 110.2 |
| Eicosapentaenoic acid (EPA, C20:5n3) | 27.5 | 316 | 79 | 25.1 | 30.8 |
| Docosahexaenoic acid (DHA, C22:6n3) | 30.1 | 344 | 79 | 45.6 | 55.9 |
Visualization
4.1. Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of fatty acids in plasma.
Caption: Workflow for Plasma Fatty Acid Analysis by GC-MS.
4.2. Fatty Acid Methylation Signaling Pathway (Chemical Reaction)
The following diagram illustrates the chemical reaction of fatty acid methylation.
Caption: Fatty Acid Methyl Ester (FAME) Formation Reaction.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. restek.com [restek.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Revolutionizing Lipidomics: A Guide to Sample Preparation with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and quantitative data for the robust preparation of samples for lipidomics analysis using deuterated internal standards. The inclusion of these stable isotope-labeled standards is critical for accurate and reproducible quantification of lipid species by correcting for variations during sample extraction and analysis. This guide will cover established extraction methodologies, including Folch, Bligh and Dyer, and Methyl-tert-butyl ether (MTBE) methods, and present their performance across various lipid classes.
Introduction
Lipidomics, the large-scale study of lipids in biological systems, offers profound insights into cellular metabolism, signaling pathways, and the pathogenesis of numerous diseases. However, the inherent complexity and wide dynamic range of the lipidome present significant analytical challenges. A crucial step in any lipidomics workflow is sample preparation, which must ensure the efficient and reproducible extraction of a diverse range of lipid species.[1]
The use of internal standards is paramount for achieving accurate quantification in mass spectrometry-based lipidomics. Deuterated lipids have emerged as the gold standard for internal standards due to their chemical similarity to their endogenous counterparts, allowing them to mimic the behavior of the target analytes during extraction and ionization.[2][3] This co-elution and co-ionization behavior enables the correction of matrix effects and variations in instrument response, leading to more reliable and comparable data across different samples and batches.[3][4]
This document outlines detailed protocols for lipid extraction from various biological matrices, including plasma, tissues, and cells, with a focus on the proper incorporation and utilization of deuterated internal standards. Furthermore, it provides a summary of the expected quantitative performance of these methods in terms of recovery and reproducibility for major lipid classes.
Data Presentation: Quantitative Performance of Extraction Methods with Deuterated Standards
The choice of extraction method can significantly impact the recovery and reproducibility of lipid analysis. The following tables summarize the quantitative performance of commonly used lipid extraction methods when coupled with deuterated internal standards. The data represents typical recovery rates and coefficients of variation (CV%) observed for various lipid classes.
Table 1: Lipid Class Recovery (%) with Different Extraction Methods Using Deuterated Standards
| Lipid Class | Folch Method | Bligh & Dyer Method | MTBE Method |
| Phosphatidylcholines (PC) | >95% | >95% | >90% |
| Phosphatidylethanolamines (PE) | >95% | >95% | >90% |
| Phosphatidylinositols (PI) | >90% | >90% | >85% |
| Phosphatidylserines (PS) | >90% | >90% | >85% |
| Sphingomyelins (SM) | >95% | >95% | >90% |
| Ceramides (Cer) | >90% | >90% | >85% |
| Triacylglycerols (TAG) | >98% | >98% | >95% |
| Diacylglycerols (DAG) | >95% | >95% | >90% |
| Cholesteryl Esters (CE) | >98% | >98% | >95% |
| Free Fatty Acids (FFA) | >85% | >85% | >80% |
Note: Recovery rates can vary depending on the specific lipid species, sample matrix, and precise protocol execution.
Table 2: Reproducibility (CV%) of Lipid Extraction Methods with Deuterated Standards
| Lipid Class | Folch Method | Bligh & Dyer Method | MTBE Method |
| Phosphatidylcholines (PC) | <10% | <10% | <15% |
| Phosphatidylethanolamines (PE) | <10% | <10% | <15% |
| Phosphatidylinositols (PI) | <15% | <15% | <20% |
| Phosphatidylserines (PS) | <15% | <15% | <20% |
| Sphingomyelins (SM) | <10% | <10% | <15% |
| Ceramides (Cer) | <15% | <15% | <20% |
| Triacylglycerols (TAG) | <10% | <10% | <15% |
| Diacylglycerols (DAG) | <15% | <15% | <20% |
| Cholesteryl Esters (CE) | <10% | <10% | <15% |
| Free Fatty Acids (FFA) | <20% | <20% | <25% |
Note: CV% values are typically lower for more abundant lipid classes and can be influenced by the concentration of the analyte and the precision of the analytical platform. All methods showed recoveries >70% for all classes of lipids evaluated and run to run reproducibility <11% RSD.[5]
Experimental Protocols
The following are detailed protocols for lipid extraction from plasma/serum, tissues, and cultured cells using deuterated internal standards. It is recommended to use high-purity, LC-MS grade solvents and reagents for all procedures.
Protocol 1: Modified Folch Extraction for Plasma/Serum
This protocol is a modification of the classic Folch method, optimized for small sample volumes and the incorporation of deuterated internal standards.[6]
Materials:
-
Plasma or Serum Sample
-
Deuterated lipid internal standard mix (e.g., SPLASH® LIPIDOMIX® Mass Spec Standard, Avanti Polar Lipids)
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a glass centrifuge tube, add 100 µL of plasma/serum.
-
Add 10 µL of the deuterated lipid internal standard mix directly to the plasma/serum.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at room temperature for 30 minutes with occasional vortexing.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/toluene 9:1, v/v).
Protocol 2: MTBE Extraction for Tissues
The MTBE method offers a safer alternative to chloroform-based extractions and simplifies the collection of the lipid-containing upper phase.[7]
Materials:
-
Tissue Sample (e.g., liver, brain)
-
Deuterated lipid internal standard mix
-
Methanol (MeOH), pre-chilled at -20°C
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Homogenizer (e.g., bead beater)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 20-30 mg of frozen tissue.
-
Add the tissue to a homogenization tube containing ceramic beads.
-
Add 500 µL of ice-cold methanol.
-
Homogenize the tissue thoroughly.
-
Transfer 300 µL of the homogenate to a glass centrifuge tube.
-
Add 40 µL of the deuterated lipid internal standard mix.[7]
-
Add 1 mL of MTBE.[7]
-
Vortex for 1 minute and incubate on a shaker for 30 minutes at 4°C.[7]
-
Add 250 µL of water to induce phase separation.[7]
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 20°C.[7]
-
The upper organic phase contains the lipids.[7] Carefully collect the upper organic phase and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
Protocol 3: Bligh & Dyer Extraction for Cultured Cells
This protocol is adapted from the Bligh and Dyer method for the extraction of lipids from adherent or suspension cells.
Materials:
-
Cell Pellet
-
Deuterated lipid internal standard mix
-
Phosphate-buffered saline (PBS)
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Harvest cells and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of water.
-
Add 10 µL of the deuterated lipid internal standard mix.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase (chloroform layer) and transfer to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.
Mandatory Visualization
The following diagrams illustrate the key workflows in lipidomics sample preparation.
Caption: General workflow for lipidomics sample preparation with deuterated standards.
Caption: Comparison of Folch/Bligh & Dyer and MTBE lipid extraction workflows.
References
- 1. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidomicstandards.org [lipidomicstandards.org]
- 6. Steps Toward Minimal Reporting Standards for Lipidomics Mass Spectrometry in Biomedical Research Publications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
Application of cis-Vaccenic Acid-d13 in Metabolic Flux Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for elucidating the intricate network of metabolic pathways within biological systems. By tracing the flow of atoms from labeled substrates through metabolic reactions, MFA provides quantitative insights into the rates of these reactions, known as fluxes. Stable isotope-labeled compounds, such as deuterated fatty acids, are invaluable tools in these studies. cis-Vaccenic acid-d13, a deuterated form of the monounsaturated omega-7 fatty acid, serves as a powerful probe in lipid metabolism research. Its primary application is as an internal standard for the precise quantification of its unlabeled counterpart by mass spectrometry.[1][2][3] However, it also holds potential as a tracer to investigate the metabolic fate of vaccenic acid, including its elongation, desaturation, and incorporation into complex lipids.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in metabolic flux analysis, catering to researchers in academia and the pharmaceutical industry.
Core Applications
The primary applications of this compound in metabolic research include:
-
Accurate Quantification of Endogenous cis-Vaccenic Acid: As an internal standard, this compound is essential for correcting for sample loss during extraction and for variations in instrument response in mass spectrometry-based lipidomics.[1][2][3]
-
Tracing Fatty Acid Metabolism: When used as a metabolic tracer, it allows for the investigation of key metabolic pathways involving monounsaturated fatty acids.
-
Studying Lipid Homeostasis: Elucidating the dynamics of fatty acid uptake, synthesis, and incorporation into various lipid classes is crucial for understanding diseases like cancer, diabetes, and cardiovascular disorders.[4][5][6]
Experimental Workflow and Signaling Pathways
The general workflow for a metabolic flux experiment using this compound involves several key stages, from experimental design to data analysis.
Caption: Experimental workflow for metabolic flux analysis using this compound.
Once taken up by the cells, cis-Vaccenic acid can be channeled into various metabolic pathways. The diagram below illustrates its potential metabolic fate.
Caption: Potential metabolic pathways of this compound within a cell.
Detailed Experimental Protocols
Protocol 1: Quantification of Endogenous cis-Vaccenic Acid using this compound as an Internal Standard
This protocol details the use of this compound as an internal standard for accurate quantification of endogenous cis-vaccenic acid in plasma or cell lysates.
Materials:
-
This compound (in ethanol)
-
Chloroform, Methanol, Pentanol (LC-MS grade)
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in ethanol. The final concentration in the sample should be determined based on the expected concentration of the endogenous analyte.
-
Plasma or cell pellet samples
Procedure:
-
Sample Preparation:
-
For plasma: Thaw 10 µL of plasma on ice.
-
For cell pellets: Resuspend the cell pellet in a known volume of ice-cold phosphate-buffered saline (PBS).
-
-
Spiking with Internal Standard: Add a known amount of the this compound internal standard spiking solution to each sample.
-
Lipid Extraction (Folch Method):
-
To the spiked sample, add 90 µL of methanol.[5]
-
Vortex thoroughly for 1 minute.
-
Add 300 µL of pentanol and vortex again.[5]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet insoluble proteins.[7]
-
Carefully transfer the supernatant (lipid-containing layer) to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted lipids using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Use multiple-reaction monitoring (MRM) to detect the specific transitions for both endogenous cis-vaccenic acid and the deuterated internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the endogenous analyte to the internal standard.
-
Quantify the concentration of endogenous cis-vaccenic acid by comparing this ratio to a standard curve prepared with known concentrations of unlabeled cis-vaccenic acid and a fixed concentration of the internal standard.
-
Protocol 2: Metabolic Flux Analysis using this compound as a Tracer in Cell Culture
This protocol outlines a time-course experiment to trace the metabolic fate of this compound in cultured cells.
Materials:
-
Cultured cells (e.g., LNCaP prostate cancer cells)
-
Complete cell culture medium
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Solvents for lipid extraction (as in Protocol 1)
Procedure:
-
Preparation of Labeled Fatty Acid Medium:
-
Prepare a stock solution of this compound complexed with BSA. The final concentration in the medium will depend on the cell type and experimental goals (a typical starting point is 100 µM).[7]
-
-
Cell Seeding and Culture:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment.[7]
-
Allow cells to adhere and grow for 24 hours in complete medium.
-
-
Tracer Administration:
-
Aspirate the standard medium and replace it with the medium containing this compound.
-
-
Time-Course Incubation:
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the tracer.
-
-
Cell Harvesting and Quenching:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add an ice-cold quenching solution (e.g., 80% methanol) to halt metabolic activity.
-
Scrape the cells and collect the cell lysate.
-
-
Lipid Extraction and LC-MS/MS Analysis:
-
Perform lipid extraction and LC-MS/MS analysis as described in Protocol 1.
-
In addition to monitoring the parent tracer (this compound), monitor for the appearance of labeled downstream metabolites such as elongated fatty acids (e.g., Gondoic acid-d13) and complex lipids containing the d13-labeled acyl chain.
-
-
Data Analysis and Flux Calculation:
-
Determine the isotopic enrichment in the precursor and product pools at each time point.
-
Calculate the fractional contribution of the tracer to the product pools.
-
Use this data to model and calculate the metabolic fluxes through the relevant pathways.
-
Data Presentation
The quantitative data from metabolic flux experiments should be summarized in a clear and structured format.
Table 1: Isotopic Enrichment of Key Fatty Acids Following Incubation with this compound
| Time (hours) | cis-Vaccenic Acid (C18:1) Pool (% d13-labeled) | Gondoic Acid (C20:1) Pool (% d13-labeled) |
| 0 | 0.0 | 0.0 |
| 2 | 35.2 ± 3.1 | 2.5 ± 0.4 |
| 6 | 68.9 ± 5.4 | 8.1 ± 1.1 |
| 12 | 85.1 ± 6.2 | 15.7 ± 2.3 |
| 24 | 92.5 ± 4.8 | 25.3 ± 3.5 |
Table 2: Calculated Metabolic Fluxes
| Metabolic Flux | Flux Rate (nmol/10^6 cells/hour) |
| Uptake of cis-Vaccenic Acid | 5.2 ± 0.6 |
| Elongation of cis-Vaccenic Acid to Gondoic Acid | 0.8 ± 0.1 |
| Esterification into Phospholipids | 2.1 ± 0.3 |
| Esterification into Triacylglycerols | 1.5 ± 0.2 |
Conclusion
This compound is a versatile tool for researchers in the field of lipid metabolism. Its primary use as an internal standard ensures the accuracy and reliability of quantitative lipidomics data. Furthermore, its application as a metabolic tracer provides a powerful means to dissect the complex pathways of fatty acid metabolism. The protocols and guidelines presented here offer a solid foundation for integrating this valuable isotopic tracer into experimental designs for metabolic flux analysis, ultimately contributing to a deeper understanding of lipid biology in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 6. Associations of plasma phospholipid cis-vaccenic acid with insulin resistance markers in non-diabetic men with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cis-vaccenic acid is a key product of stearoyl-CoA desaturase 1 and a critical oncogenic factor in prostate cancer | bioRxiv [biorxiv.org]
Application Notes and Protocols for the Use of cis-Vaccenic Acid-d13 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Vaccenic acid-d13 is a deuterated form of cis-vaccenic acid, an omega-7 monounsaturated fatty acid. In clinical research, its primary and critical application is as an internal standard for the precise quantification of endogenous cis-vaccenic acid in biological samples by mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for sample loss during extraction and for variations in instrument response, thereby ensuring high accuracy and reproducibility of quantitative data.
Recent clinical studies have focused on the association between circulating levels of cis-vaccenic acid and various health outcomes, including metabolic syndrome, insulin resistance, and cardiovascular disease. Accurate measurement of this fatty acid is therefore crucial for advancing our understanding of its physiological roles and its potential as a biomarker.
Key Applications in Clinical Research
-
Internal Standard for Quantitative Lipidomics: The most prominent use of this compound is as an internal standard in MS-based lipidomics to accurately measure the concentration of cis-vaccenic acid in human plasma, serum, and other tissues.
-
Metabolic and Pharmacokinetic Studies: While less common, deuterated fatty acids can be used as tracers to study the metabolic fate of cis-vaccenic acid in vivo.
-
Biomarker Validation: Precise quantification of cis-vaccenic acid, enabled by the use of this compound, is vital for validating its potential as a clinical biomarker for various diseases.
Data Presentation: Quantitative Data from Clinical Studies
The following tables summarize quantitative data from clinical research studies that have investigated the association of cis-vaccenic acid with various health parameters. The accurate quantification in these studies relies on methodologies where a deuterated internal standard such as this compound is typically employed.
Table 1: Plasma Phospholipid cis-Vaccenic Acid and Markers of Insulin Resistance in Hyperlipidemic Men
| Parameter | Lower Quartile of cis-Vaccenic Acid | Upper Quartile of cis-Vaccenic Acid | p-value |
| Insulin (mU/L) | 10.2 | 8.5 | < 0.05 |
| HOMA-IR | 2.4 | 1.9 | < 0.01 |
| Apolipoprotein B (g/L) | 1.35 | 1.22 | < 0.001 |
| Total NEFA (mmol/L) | 0.45 | 0.58 | < 0.01 |
HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; NEFA: Non-Esterified Fatty Acids.
Table 2: Association of Plasma cis-Vaccenic Acid with All-Cause Mortality
| Analyte | Hazard Ratio (HR) per 1-SD Increase | 95% Confidence Interval (CI) | p-value |
| Phospholipid cis-Vaccenic Acid | 1.69 | 1.17–2.46 | < 0.05 |
| Triglyceride cis-Vaccenic Acid | 1.54 | 1.03–1.15 | < 0.05 |
SD: Standard Deviation.
Table 3: Plasma Phospholipid Fatty Acid Proportions and Chronic Kidney Disease (CKD)
| Fatty Acid | Association with Reduced eGFR | Odds Ratio (OR) | 95% Confidence Interval (CI) |
| cis-Vaccenic Acid (18:1n-7) | Positive | 1.2 | 1.0–1.4 |
eGFR: estimated Glomerular Filtration Rate.
Experimental Protocols
Protocol 1: Quantification of cis-Vaccenic Acid in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a standard procedure for the extraction and quantification of cis-vaccenic acid from human plasma.
1. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (ice-cold)
-
Nitrogen gas for evaporation
-
LC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation and Lipid Extraction (Folch Method):
-
Thaw frozen plasma samples on ice.
-
In a glass tube, add 100 µL of plasma.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of 1 µg/mL solution).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Incubate at room temperature for 20 minutes.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the fatty acids using a C18 reversed-phase column with a suitable gradient elution (e.g., using a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify cis-vaccenic acid and this compound using multiple reaction monitoring (MRM) in negative ion mode.
-
cis-Vaccenic acid transition: e.g., m/z 281.2 -> 281.2 (parent ion scan) or specific fragments.
-
This compound transition: e.g., m/z 294.3 -> 294.3 (parent ion scan) or specific fragments.
-
-
Calculate the concentration of cis-vaccenic acid in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of non-deuterated cis-vaccenic acid and a fixed concentration of the internal standard.
Signaling Pathways and Workflows
Experimental Workflow for Lipid Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of lipids, such as cis-vaccenic acid, from clinical samples using an internal standard.
Troubleshooting & Optimization
Technical Support Center: Overcoming Isotopic Interference with cis-Vaccenic Acid-d13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cis-Vaccenic acid-d13 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference, or "cross-talk," occurs when the isotopic signature of the unlabeled analyte (cis-Vaccenic acid) overlaps with the signal of its deuterated internal standard (this compound). This is primarily due to the natural abundance of heavy isotopes (mainly ¹³C) in the unlabeled cis-Vaccenic acid. This overlap can artificially inflate the signal of the internal standard, leading to inaccuracies in quantification, especially at high analyte-to-internal standard concentration ratios.[1][2]
Q2: How does the natural isotopic abundance of cis-Vaccenic acid contribute to interference?
A2: cis-Vaccenic acid (C₁₈H₃₄O₂) has a monoisotopic mass of approximately 282.256 Da.[3] Due to the natural abundance of ¹³C (~1.1%), a small percentage of native cis-Vaccenic acid molecules will contain one or more ¹³C atoms, resulting in ions with masses of M+1, M+2, and so on. These signals can extend into the mass-to-charge ratio (m/z) range of the deuterated internal standard, this compound, causing interference.
Q3: Can the deuterium labels on this compound exchange back for hydrogen?
A3: Yes, "back-exchange" is a potential issue with deuterated standards.[4] This phenomenon involves the replacement of deuterium atoms on the internal standard with protons from the surrounding solvent or matrix, particularly under certain pH or temperature conditions during sample preparation and analysis. This can lead to a decrease in the intensity of the desired deuterated standard signal and an increase in the signal of partially deuterated or unlabeled analyte, compromising quantification.
Q4: What are the ideal characteristics of an internal standard for LC-MS/MS analysis?
A4: An ideal internal standard should:
-
Behave chemically and physically similar to the analyte.
-
Co-elute with the analyte to compensate for matrix effects.[5]
-
Have a mass that is sufficiently different from the analyte to be distinguished by the mass spectrometer.
-
Be free of impurities that could interfere with the analyte signal.
-
Be stable throughout the entire analytical process.
Stable isotope-labeled internal standards, like this compound, are generally considered the gold standard because they meet most of these criteria.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Non-linear calibration curve, especially at high analyte concentrations | Isotopic contribution from unlabeled cis-Vaccenic acid to the this compound signal. | 1. Optimize Analyte to Internal Standard Ratio: Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range. 2. Mathematical Correction: Apply a correction algorithm to account for the natural isotopic abundance of the analyte.[7][8] 3. Select a Different Precursor/Product Ion Pair: If possible, choose a transition for the internal standard that is less affected by isotopic overlap. |
| Poor precision and accuracy | 1. Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte and/or internal standard differently.[5] 2. Back-exchange of Deuterium: Loss of deuterium labels from the internal standard.[4] 3. Inconsistent Sample Preparation: Variability in extraction efficiency. | 1. Improve Chromatographic Separation: Optimize the LC method to separate the analyte and internal standard from interfering matrix components.[5] 2. Control pH and Temperature: During sample preparation and storage, use neutral pH and low temperatures to minimize back-exchange. 3. Standardize Sample Preparation: Ensure consistent and reproducible extraction procedures for all samples, calibrators, and quality controls. |
| Low internal standard signal | 1. Degradation of the Internal Standard: Instability during storage or sample processing. 2. Poor Ionization Efficiency: Suboptimal MS source conditions. 3. Adsorption to Vials/Tubing: Loss of the internal standard due to interaction with surfaces. | 1. Check Storage Conditions: Ensure the internal standard is stored correctly as per the manufacturer's instructions. 2. Optimize MS Source Parameters: Tune the mass spectrometer to achieve optimal ionization for this compound. 3. Use Silanized Glassware or Low-Binding Tubes: Minimize non-specific binding of the fatty acid. |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol describes a general liquid-liquid extraction method suitable for fatty acids from plasma or serum.
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
Vortex to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To 100 µL of sample, add 10 µL of this compound working solution (concentration should be optimized based on expected analyte levels).
-
Vortex briefly.
-
-
Protein Precipitation and Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) mixture of methanol:chloroform.
-
Vortex vigorously for 2 minutes.
-
Add 300 µL of water and vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Lipid Layer:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Transfer to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of cis-Vaccenic Acid
This is a representative LC-MS/MS method. Specific parameters should be optimized for your instrument and application.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-18 min: Hold at 100% B
-
18.1-20 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
cis-Vaccenic Acid: Precursor ion (m/z) 281.2 → Product ion (m/z) 281.2 (or a specific fragment if optimized).
-
This compound: Precursor ion (m/z) 294.3 → Product ion (m/z) 294.3 (or a specific fragment if optimized).
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flows: Optimize for your instrument.
-
-
Data Presentation
Table 1: Representative Isotopic Distribution of Unlabeled cis-Vaccenic Acid
This table illustrates the theoretical contribution of naturally occurring isotopes to the mass spectrum of cis-Vaccenic acid. The M+1 and M+2 peaks can potentially interfere with the deuterated internal standard.
| Isotopologue | Relative Abundance (%) |
| M (¹²C₁₈) | 100.00 |
| M+1 (¹²C₁₇¹³C₁) | 19.88 |
| M+2 | 2.00 |
Note: These are theoretical values and may vary slightly.
Table 2: Impact of Isotopic Interference on Calibration Curve Linearity
This table demonstrates the potential effect of isotopic interference on the linearity of a calibration curve.
| Analyte Concentration (ng/mL) | Response Ratio (Analyte/IS) - Uncorrected | Response Ratio (Analyte/IS) - Corrected |
| 1 | 0.012 | 0.010 |
| 10 | 0.115 | 0.100 |
| 100 | 1.18 | 1.00 |
| 500 | 6.10 | 5.00 |
| 1000 | 12.50 | 10.00 |
| R² | 0.989 | 0.999 |
Note: This is simulated data to illustrate the concept. Actual results will vary.
Visualizations
Caption: Experimental workflow for the quantification of cis-Vaccenic acid.
Caption: Isotopic interference from the unlabeled analyte to the internal standard.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cis-Vaccenic acid | C18H34O2 | CID 5282761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Home - Cerilliant [cerilliant.com]
- 5. myadlm.org [myadlm.org]
- 6. lipidomicstandards.org [lipidomicstandards.org]
- 7. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Chromatographic Separation of Fatty Acid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of fatty acid isomers.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when experiencing poor separation of my fatty acid isomers?
A1: Before adjusting chromatographic conditions, ensure your sample preparation, including lipid extraction and derivatization, is optimized and consistently applied. Incomplete or inconsistent derivatization is a common source of poor peak shape and resolution.[1][2][3][4][5][6][7]
Q2: How do I choose between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for my fatty acid isomer analysis?
A2: The choice depends on your specific analytical needs. GC, especially when coupled with a highly polar capillary column, is the most common and powerful technique for separating fatty acid methyl esters (FAMEs), including positional and geometric isomers.[4][5][8][9][10][11][12][13][14][15] HPLC is valuable for separating non-derivatized fatty acids, preparative scale separations, and for isomers that are difficult to resolve by GC, such as certain geometric (cis/trans) isomers.[16][17][18]
Q3: Is derivatization always necessary for fatty acid analysis?
A3: For GC analysis, derivatization to form more volatile esters (most commonly FAMEs) is essential to achieve good peak shapes and prevent thermal decomposition.[4][6][11] While HPLC can analyze underivatized fatty acids, derivatization can be used to enhance detection sensitivity, for example, by introducing a UV-absorbing or fluorescent tag.[16][18]
Q4: What are the most critical parameters to optimize for improving resolution in GC?
A4: The most critical parameters for GC separation of fatty acid isomers are the choice of the stationary phase (highly polar cyanopropyl or ionic liquid phases are often preferred), column length (longer columns provide better resolution), and the temperature program.[8][9][10][12][13][14]
Q5: How can I improve the separation of cis and trans fatty acid isomers?
A5: For GC, highly polar cyanopropyl capillary columns (e.g., SP-2560, CP-Sil 88) are specifically designed for cis/trans isomer separation.[13][14] In HPLC, silver-ion chromatography (argentation chromatography), either on a silver-ion column or by adding silver ions to the mobile phase, is a powerful technique for separating isomers based on the degree of unsaturation and the geometry of the double bonds.[19][20] Reversed-phase HPLC with specific stationary phases like cholesterol-bonded silica can also provide good separation of geometric isomers.[16]
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Overlap
Q: My chromatogram shows poor resolution between fatty acid isomers, with many overlapping peaks. What should I do?
A:
-
For GC:
-
Optimize the temperature program: A slower temperature ramp or an isothermal segment at a specific temperature can significantly improve the separation of closely eluting isomers.[13][14]
-
Increase column length: If available, a longer column of the same stationary phase will increase the number of theoretical plates and improve resolution.[21]
-
Select a more polar stationary phase: For complex mixtures of isomers, especially those with varying degrees of unsaturation and different positional or geometric isomers, a highly polar stationary phase is crucial. Ionic liquid columns have shown excellent selectivity for geometric isomers.[8][9]
-
-
For HPLC:
-
Adjust mobile phase composition: Modifying the ratio of organic solvents (e.g., acetonitrile, methanol) and water can alter the selectivity of the separation.[21][22][23][24]
-
Change the stationary phase: If using a standard C18 column, consider a phase with different selectivity, such as a phenyl, cyano, or cholesterol-bonded column, which can offer improved separation of isomers with similar hydrophobicity.[16][22]
-
Employ silver-ion chromatography: For challenging separations of unsaturated isomers, this technique provides unique selectivity based on double bond configuration.[19][20]
-
Issue 2: Peak Tailing
Q: My fatty acid peaks are showing significant tailing. What is the cause and how can I fix it?
A:
-
Incomplete Derivatization (GC): Unconverted free fatty acids are highly polar and can interact strongly with the stationary phase, leading to tailing. Ensure your derivatization reaction goes to completion. Consider optimizing the reaction time, temperature, or catalyst concentration.[1][2]
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause peak tailing. Use a deactivated liner and ensure the column is properly conditioned.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample.
-
Mobile Phase pH (HPLC): For the analysis of underivatized fatty acids, the mobile phase pH should be controlled to ensure consistent ionization of the carboxylic acid group. Adding a small amount of an acid like formic or acetic acid can improve peak shape.[23][24] Insufficient buffer concentration can also lead to peak shape issues.[25]
Issue 3: Irreproducible Retention Times
Q: I am observing shifts in retention times between runs. What could be the problem?
A:
-
Temperature Fluctuations: Ensure your GC oven or HPLC column compartment maintains a stable and consistent temperature. Even small variations can affect retention times, especially for temperature-sensitive separations.[13][14][26]
-
Inconsistent Mobile Phase Preparation (HPLC): Prepare your mobile phase fresh daily and ensure accurate and consistent composition. For gradient elution, ensure the pumping system is functioning correctly.[26]
-
Column Degradation: Over time, columns can degrade, leading to changes in retention. If you observe a sudden or gradual shift in retention times accompanied by poor peak shape, it may be time to replace the column.
-
Leaks in the System: Check for any leaks in the gas lines (GC) or fluidic path (HPLC), as this can affect flow rates and pressure, leading to retention time variability.
Quantitative Data Summary
Table 1: Recommended GC Columns for Fatty Acid Isomer Separation
| Stationary Phase Type | Typical Dimensions | Application Highlights |
| Highly Polar Cyanopropyl (e.g., SP-2560, CP-Sil 88) | 60-100 m length, 0.25 mm ID, 0.20-0.25 µm film thickness | Excellent for separation of cis/trans isomers of C18 fatty acids.[13][14] |
| Ionic Liquid (e.g., SLB-IL111) | 30-100 m length, 0.25 mm ID, 0.20 µm film thickness | Superior separation of geometric isomers of polyunsaturated fatty acids.[8] |
| Mid-Polarity Cyanopropylphenyl (e.g., DB-225MS) | 30 m length, 0.25 mm ID, 0.25 µm film thickness | Good general-purpose column for FAME analysis.[8] |
| WAX-type (e.g., Carbowax) | 25-30 m length, 0.25 mm ID, 0.25 µm film thickness | Good for routine fatty acid profiling, less overlap between different chain lengths.[12] |
Table 2: Common Mobile Phases for HPLC Separation of Fatty Acid Isomers
| Separation Mode | Stationary Phase | Typical Mobile Phase Composition | Application |
| Reversed-Phase | C18, C8 | Acetonitrile/Water or Methanol/Water gradients.[17][21][27][28] | General separation of fatty acids by chain length and degree of unsaturation. |
| Reversed-Phase | Cholesterol-bonded | 90% Methanol with 0.05% TFA.[16] | Improved separation of geometric (cis/trans) isomers. |
| Silver-Ion | Silver-impregnated silica | Hexane with a small percentage of a more polar solvent like acetonitrile or isopropanol. | Separation based on number and geometry of double bonds. |
| Reversed-Phase with Silver Ions | C18 | Acetonitrile/Isopropanol with dissolved silver nitrate.[20] | Alternative to a dedicated silver-ion column. |
Experimental Protocols
Protocol 1: General Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol is a general guideline and may need optimization for specific sample types.
Materials:
-
Fatty acid-containing sample (1-25 mg)
-
Boron trichloride-methanol solution (BCl3-Methanol), 12% w/w
-
Hexane
-
Deionized water
-
Micro reaction vessel (5-10 mL)
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh 1-25 mg of the sample into a micro reaction vessel.
-
Add 2 mL of BCl3-methanol solution.
-
Cap the vessel tightly and heat at 60 °C for 10 minutes.
-
Cool the vessel to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the vessel.
-
Cap the vessel and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Protocol 2: HPLC Separation of Underivatized Fatty Acids
This protocol provides a starting point for the reversed-phase HPLC analysis of free fatty acids.
Materials:
-
Fatty acid sample dissolved in a suitable solvent (e.g., mobile phase)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 60% A, 40% B) at a flow rate of 1.0 mL/min.
-
Inject the sample.
-
Run a linear gradient to increase the percentage of Mobile Phase B (e.g., from 40% to 100% B over 20 minutes).
-
Hold at 100% B for 5 minutes to elute all compounds.
-
Return to the initial mobile phase composition and re-equilibrate the column before the next injection.
-
Monitor the eluting fatty acids using a UV detector (e.g., at 205 nm) or an MS detector.
Visualizations
Caption: A logical workflow for troubleshooting poor separation of fatty acid isomers.
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 5. eurofinsus.com [eurofinsus.com]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aquaculture.ugent.be [aquaculture.ugent.be]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. Separation of <i>cis/trans</i> fatty acid isomers on gas chromatography compared to the Ag-TLC method | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 15. researchgate.net [researchgate.net]
- 16. hplc.eu [hplc.eu]
- 17. aocs.org [aocs.org]
- 18. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 19. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. chromtech.com [chromtech.com]
- 22. pharmaguru.co [pharmaguru.co]
- 23. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 24. mastelf.com [mastelf.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. halocolumns.com [halocolumns.com]
- 27. jsbms.jp [jsbms.jp]
- 28. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in Fatty Acid LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to matrix effects in fatty acid Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis of fatty acids?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. In fatty acid analysis, particularly from biological samples like plasma or serum, these effects are primarily caused by phospholipids. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.
Q2: What are the common signs of matrix effects in my data?
A2: Common indicators of matrix effects include poor reproducibility of analyte response, decreased sensitivity (lower signal-to-noise ratio), and inaccurate quantification. You might observe inconsistent results between samples or a significant deviation in quality control (QC) sample measurements. In some cases, you may see a dip in the baseline signal of a post-column infusion experiment when a blank matrix sample is injected.
Q3: How can I identify the source of matrix effects?
A3: The primary source of matrix effects in fatty acid analysis from biological matrices is phospholipids. To confirm this, you can perform a post-column infusion experiment. This involves infusing a standard solution of your analyte of interest into the mass spectrometer while injecting a blank matrix extract onto the LC column. A drop in the analyte's signal intensity that coincides with the elution of phospholipids indicates that they are the cause of ion suppression.
Q4: What is the role of an internal standard in mitigating matrix effects?
A4: An internal standard (IS), particularly a stable isotope-labeled (SIL) version of the analyte, is crucial for compensating for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially for low-abundance fatty acids.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Retention Time Shifts
Symptoms:
-
Peak tailing, fronting, or splitting.
-
Inconsistent retention times across injections.
Possible Causes:
-
Column Contamination: Buildup of phospholipids and other matrix components on the analytical column.
-
Inappropriate Mobile Phase: pH or organic composition of the mobile phase may not be optimal for the separation of fatty acids from matrix components.
-
Column Overload: Injecting too much sample or sample components that bind strongly to the column.
Solutions:
-
Column Washing: Implement a robust column washing step at the end of each run with a strong organic solvent to remove strongly retained matrix components.
-
Optimize Chromatography:
-
Adjust the mobile phase gradient to better separate the fatty acids of interest from the phospholipid elution zone.
-
Experiment with different mobile phase modifiers to improve peak shape.
-
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Sample Preparation: Employ more effective sample preparation techniques to remove interfering substances before injection (see Issue 2).
Issue 2: Ion Suppression and Poor Sensitivity
Symptoms:
-
Low signal intensity for the analyte.
-
High variability in analyte response between replicate injections or different samples.
-
Inaccurate and imprecise quantitative results.
Possible Causes:
-
Co-elution of Phospholipids: Phospholipids are a major cause of ion suppression in the analysis of samples from biological tissues or plasma.
-
Inefficient Sample Cleanup: The chosen sample preparation method may not be effectively removing interfering matrix components.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
-
Protein Precipitation (PPT): A simple and fast method, but it is often insufficient for removing phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning analytes and interferences between two immiscible liquids.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analytes of interest while washing away matrix components. Mixed-mode SPE can be particularly effective at removing a broad range of interferences.
-
-
Optimize LC Method: Modify the chromatographic conditions to separate the elution of the target fatty acids from the region where phospholipids elute.
-
Change Ionization Source/Polarity: If possible, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects. Alternatively, switching the ESI polarity (positive vs. negative) can sometimes help, as fewer matrix components may ionize in one polarity.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Fatty Acid Analysis from Plasma
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Throughput | Cost per Sample | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | Moderate to High | Low | High | Low | Simple and fast | Ineffective at removing phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate | Moderate | Better cleanup than PPT | Can be labor-intensive and may have lower recovery for more polar analytes. |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate | High | Provides the cleanest extracts and significantly reduces matrix effects. | More complex, time-consuming, and expensive. |
Note: The actual recovery and removal efficiency can vary depending on the specific fatty acids, the biological matrix, and the detailed protocol used.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Fatty Acid Analysis from Plasma
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution.
-
Add 250 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,800 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Fatty Acid Analysis from Plasma
-
To 100 µL of plasma in a glass tube, add an appropriate volume of internal standard solution.
-
Add 1 mL of methanol and 2 mL of methyl-tert-butyl ether (MTBE).
-
Vortex the mixture for 1 minute.
-
Add 500 µL of water to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at 1,000 x g for 10 minutes.
-
Collect the upper organic layer containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Fatty Acid Analysis from Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add 300 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the fatty acids with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Mandatory Visualization
stability of cis-Vaccenic acid-d13 during sample storage and extraction
Welcome to the technical support center for cis-Vaccenic acid-d13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound during sample storage and extraction. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the handling and analysis of this compound.
Q1: What are the optimal storage conditions for plasma samples containing this compound to ensure its stability?
A1: For long-term stability of fatty acids in plasma, storage at -80°C is highly recommended. Studies have shown that the fatty acid composition of plasma lipids is stable for nearly 4 years when stored at -80°C[1]. While storage at -20°C can be acceptable for shorter periods, degradation of less stable fatty acids has been observed over extended durations at this temperature[2]. For short-term storage, plasma can be kept at 4°C for up to 48 hours or at room temperature for a maximum of 6 hours without significant changes to the non-esterified fatty acid profile[3]. To minimize degradation, it is crucial to prevent repeated freeze-thaw cycles.
Q2: I've noticed a shift in the retention time of this compound compared to its non-deuterated counterpart in my LC-MS analysis. Is this normal and how can I address it?
A2: Yes, a slight shift in retention time between a deuterated internal standard and the non-deuterated analyte is a known phenomenon, especially with a high number of deuterium atoms[4]. This is due to the slightly different physicochemical properties imparted by the heavier isotopes.
Troubleshooting Steps:
-
Software Settings: Some mass spectrometry software allows for setting different retention time windows for the analyte and its isotope-labeled internal standard. Check your software's capabilities to adjust for this shift[4].
-
Integration Parameters: If separate retention time windows are not possible, you may need to widen the integration window to encompass both peaks. However, be cautious as this could potentially include interfering peaks. Manually verify the peak integration to ensure accuracy[4].
-
Method Optimization: Ensure your chromatographic method provides sufficient separation between cis-Vaccenic acid and other isomers or closely eluting compounds to avoid peak overlap, which can be exacerbated by retention time shifts.
Q3: What can cause the degradation of this compound in my samples during storage or extraction?
A3: The primary cause of fatty acid degradation is oxidation, particularly for unsaturated fatty acids. While cis-Vaccenic acid, being a monounsaturated fatty acid, is more stable than polyunsaturated fatty acids (PUFAs), it can still be susceptible to degradation under suboptimal conditions[5][6].
Potential Causes and Solutions:
-
Exposure to Air (Oxygen): Minimize the headspace in your storage vials and consider overlaying the sample with an inert gas like nitrogen or argon before sealing.
-
Enzymatic Activity: Endogenous lipases in plasma can hydrolyze fatty acids from complex lipids, altering the free fatty acid profile. Promptly process blood samples after collection and store them at appropriate low temperatures to minimize enzymatic activity[7].
-
Exposure to Light and Heat: Store samples in amber vials to protect from light and always keep them at the recommended low temperatures.
-
Presence of Metal Ions: Metal ions can catalyze oxidation. Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned.
Q4: Which extraction method is recommended for this compound from plasma to ensure good recovery and stability?
A4: A liquid-liquid extraction method using a mixture of chloroform and methanol, such as the Folch or Bligh & Dyer methods, is highly effective for extracting total lipids, including fatty acids, from plasma. These methods are widely used and have been shown to be efficient[7]. It is crucial to add the this compound internal standard to the sample before starting the extraction process. This ensures that the internal standard undergoes the same extraction and processing steps as the endogenous analyte, allowing for accurate correction of any sample loss during the procedure.
Q5: Should I add an antioxidant to my samples during storage or extraction?
A5: The addition of an antioxidant like butylated hydroxytoluene (BHT) is a common practice to prevent the oxidation of unsaturated fatty acids. For plasma samples, studies have shown that fatty acids are relatively stable at both -20°C and -80°C regardless of the presence of BHT[8]. However, for other sample types like serum or red blood cells, BHT can inhibit degradation, especially at -20°C[8]. Therefore, adding BHT at a concentration of approximately 0.01-0.05% to the extraction solvent is a good precautionary measure to ensure the stability of this compound, especially if the samples will be stored for a long time or if other, less stable fatty acids are also being analyzed.
Quantitative Data on Fatty Acid Stability in Plasma
| Storage Temperature | Duration | Saturated Fatty Acids (e.g., C16:0, C18:0) | Monounsaturated Fatty Acids (e.g., C18:1) | Polyunsaturated Fatty Acids (PUFAs) | Reference |
| Room Temperature | Up to 6 hours | Stable | Stable | Potential for minor degradation | [3] |
| 4°C | Up to 48 hours | Stable | Stable | Generally Stable | [3] |
| -20°C | Up to 10 days | Stable | Stable | Stable | [3] |
| -20°C | 3 years | Increase in proportion | Increase in proportion | 14% to 46% decrease | [2] |
| -80°C | Nearly 4 years | Stable | Stable | Stable | [1] |
| -20°C vs. -80°C | 52 weeks | Stable at both | Stable at both | More stable at -80°C | [8] |
Note: The increase in the proportion of saturated and monounsaturated fatty acids at -20°C over 3 years is likely due to the significant degradation of PUFAs, which alters the relative percentages.
Experimental Protocols
Protocol 1: Long-Term Storage of Plasma Samples
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Within 2 hours of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquoting: Transfer the plasma supernatant to pre-labeled cryovials. It is recommended to create multiple smaller aliquots to avoid repeated freeze-thaw cycles of the entire sample.
-
Storage: Immediately snap-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer for long-term storage.
Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method
-
Sample Preparation: Thaw a plasma aliquot on ice.
-
Addition of Internal Standard: To 100 µL of plasma, add a known amount of this compound (in a suitable solvent like ethanol) to be used as an internal standard.
-
Extraction Solvent Preparation: Prepare a 2:1 (v/v) solution of chloroform:methanol. It is advisable to add an antioxidant such as BHT to the chloroform at a final concentration of 0.01%.
-
Extraction:
-
Add 2 mL of the chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution (or 0.73% KCl) to facilitate phase separation.
-
Vortex for another minute.
-
-
Phase Separation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane or isooctane) for subsequent analysis (e.g., GC-MS or LC-MS).
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of plasma fatty acids at -20 degrees C and its relationship to antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of the long chain non-esterified fatty acid pattern in plasma and blood during different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 5. researchgate.net [researchgate.net]
- 6. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of storage time, temperature, antioxidant and thawing on fatty acid composition of plasma, serum and red blood cells - A pilot biobank study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Deuterated Lipids
Welcome to the technical support center for optimizing mass spectrometry parameters for the analysis of deuterated lipids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low signal intensity or no peaks for my deuterated lipid standards?
A1: Low signal intensity is a common issue in mass spectrometry.[1][2] Several factors could be contributing to this problem:
-
Improper Sample Concentration: Your sample may be too dilute to produce a strong signal or so concentrated that it causes ion suppression.[2]
-
Suboptimal Ionization Efficiency: The choice of ionization technique and its parameters are critical.[2] For deuterated lipids, electrospray ionization (ESI) is commonly used.[3][4] Ensure your ESI source settings are optimized.
-
Instrument Calibration and Maintenance: Regular tuning and calibration of the mass spectrometer are essential for peak performance.[2] Contamination or instrument drift can significantly impact signal intensity.[2]
-
Leaks in the System: Gas leaks can lead to a loss of sensitivity and sample contamination.[1] Check for leaks at all connection points, including gas filters and column connectors.[1]
-
Sample Preparation: Ensure that the sample has been prepared correctly and has not degraded.[5]
Q2: My mass accuracy is poor, and I'm having trouble identifying my deuterated lipids correctly.
A2: Accurate mass determination is crucial for confident lipid identification.[2] Here are some potential causes and solutions:
-
Mass Calibration: The mass spectrometer must be calibrated regularly with appropriate standards to ensure accurate mass measurements.[2] An incorrect calibration is a common source of mass errors.[2]
-
Instrument Maintenance: A well-maintained instrument is less prone to issues affecting mass accuracy and resolution.[2] Follow the manufacturer's guidelines for routine maintenance.[2]
-
Contamination: Contaminants in the sample or from the chromatographic system can interfere with accurate mass measurement.[2]
Q3: I am observing peak splitting or broad peaks in my chromatograms. What could be the cause?
A3: Peak shape is a critical indicator of chromatographic and mass spectrometric performance.
-
Column and Sample Contaminants: Contamination can lead to peak distortion.[2] Proper sample preparation and regular column maintenance are vital.[2]
-
Ionization Conditions: Inappropriate ionization source parameters, such as gas flows, can contribute to peak broadening.[2]
-
Chromatographic Conditions: The liquid chromatography (LC) method, including the mobile phase composition and gradient, may need optimization. The presence of deuterium can slightly alter the retention time of lipids compared to their non-deuterated counterparts.
Q4: How does deuterium labeling affect the fragmentation of lipids in MS/MS analysis?
A4: Deuterium labeling is a powerful tool for elucidating fragmentation mechanisms.[6] The presence of deuterium atoms can lead to characteristic neutral losses and fragment ions, which can be used to confirm the identity of the lipid and understand its structure. However, the position and number of deuterium atoms can influence fragmentation pathways, sometimes leading to unexpected fragments. It is important to carefully analyze the MS/MS spectra of your deuterated standards to establish their specific fragmentation patterns.
Q5: What are the key considerations when using deuterated lipids as internal standards for quantification?
A5: Deuterated lipids are widely used as internal standards for accurate quantification in lipidomics.[7][8] However, there are some important considerations:
-
Purity of the Standard: Ensure the isotopic and chemical purity of the deuterated internal standard.
-
Co-elution: Ideally, the deuterated standard should co-elute with the endogenous analyte for the most accurate correction of matrix effects. While deuterium labeling can cause a slight shift in retention time, this is usually minimal in reversed-phase chromatography.
-
Ionization Efficiency: While it is often assumed that deuterated and non-deuterated lipids have identical ionization efficiencies, this may not always be the case, especially with extensive labeling.[9][10]
-
Concentration: The concentration of the internal standard should be carefully chosen to be within the linear dynamic range of the assay and comparable to the expected concentration of the endogenous analyte.[10]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the mass spectrometry analysis of deuterated lipids.
| Problem | Possible Cause | Recommended Action |
| No Signal / Empty Chromatogram | 1. No sample injection.[1] 2. Clog in the system.[11] 3. Detector issue.[1] 4. Incorrect instrument method settings.[11] | 1. Verify autosampler and syringe functionality.[1] 2. Check for clogs in the sample needle, tubing, and column.[11] 3. Ensure the detector is on and gases are flowing correctly.[1] 4. Double-check all method parameters, including scan range and ionization mode. |
| Low Sensitivity / Poor Signal-to-Noise | 1. Suboptimal ESI parameters.[2] 2. Inefficient chromatographic separation. 3. Ion suppression from matrix components.[5] 4. Sample degradation.[5] | 1. Optimize spray voltage, gas flows, and temperatures (see tables below). 2. Adjust the LC gradient and mobile phase composition. 3. Improve sample cleanup procedures or dilute the sample.[2] 4. Prepare fresh samples and standards.[5] |
| Inconsistent Retention Times | 1. LC pump issues (unstable flow rate).[5] 2. Column degradation or contamination. 3. Changes in mobile phase composition. | 1. Purge the LC pumps and check for leaks.[5] 2. Wash the column or replace it if necessary. 3. Prepare fresh mobile phases. |
| Poor Mass Accuracy | 1. Instrument out of calibration.[2] 2. Contamination in the ion source or mass analyzer. 3. Insufficient reference mass signal (for internal calibration). | 1. Perform a mass calibration across the desired mass range.[2] 2. Clean the ion source components according to the manufacturer's protocol. 3. Ensure the reference mass solution is being delivered consistently. |
| Unexpected Fragmentation in MS/MS | 1. Collision energy is too high or too low. 2. In-source fragmentation.[4] 3. Presence of unexpected adducts. | 1. Optimize collision energy for the specific deuterated lipid.[12] 2. Reduce source temperatures or voltages to minimize fragmentation before the collision cell. 3. Check for sources of contamination (e.g., from mobile phases or vials) that could form adducts. |
Recommended Starting Parameters
The following tables provide suggested starting parameters for optimizing the analysis of deuterated lipids. These should be considered as a starting point and further optimization will likely be required for specific lipid classes and instrumentation.
Electrospray Ionization (ESI) Parameters
| Parameter | Positive Ion Mode (e.g., for PC, TG) | Negative Ion Mode (e.g., for PA, PS) | Reference |
| Capillary/Spray Voltage (kV) | 2.5 - 3.2 | 2.25 - 3.2 | [13][14] |
| Source Temperature (°C) | 150 | - | [13] |
| Desolvation Temperature (°C) | 500 - 650 | 500 | [13][15] |
| Cone Gas Flow (L/h) | 50 | - | [13] |
| Desolvation Gas Flow (L/h) | 650 | - | [13] |
| Nebulizer Gas (psi) | - | 65 | [15] |
| Turbo Gas (psi) | - | 70 | [15] |
Liquid Chromatography (LC) Parameters
| Parameter | Typical Value/Range | Reference |
| Column | Reversed-phase C18 or C8 (e.g., 2.1 x 100 mm, <2 µm particle size) | [16][17] |
| Mobile Phase A | Water with additives (e.g., 10 mM ammonium acetate, 0.1% formic acid) | [18] |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 5:2 v/v) with additives | [18] |
| Flow Rate (mL/min) | 0.1 - 0.5 | [16] |
| Column Temperature (°C) | 40 - 55 | [16] |
| Injection Volume (µL) | 1 - 10 |
Experimental Protocols
Protocol 1: General Lipid Extraction (Bligh-Dyer Method Adaptation)
This protocol describes a common method for extracting lipids from biological samples.
-
Homogenization: Homogenize the tissue sample or cell pellet in a mixture of chloroform:methanol (1:2, v/v). For every 100 mg of tissue, use 3 mL of solvent.
-
Internal Standard Spiking: Add a known amount of the deuterated lipid internal standard mixture to the homogenate.
-
Phase Separation: Add 1 mL of chloroform and 1 mL of water for every 3 mL of the initial solvent mixture. Vortex thoroughly.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol/chloroform (1:1)[19] or acetonitrile/isopropanol/water.[20]
Protocol 2: Collision Energy Optimization for a Deuterated Lipid Standard
This protocol outlines a systematic approach to optimizing the collision energy for MS/MS analysis.
-
Standard Infusion: Prepare a solution of the deuterated lipid standard at a suitable concentration (e.g., 1-10 µM) in the mobile phase. Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Selection: In the MS/MS mode, select the precursor ion corresponding to the deuterated lipid of interest.
-
Collision Energy Ramp: Set up an experiment to ramp the collision energy over a range of values (e.g., from 10 to 60 eV in steps of 2-5 eV).[12]
-
Data Acquisition: Acquire MS/MS spectra at each collision energy step.
-
Data Analysis: Examine the resulting spectra to identify the collision energy that produces the most informative fragment ions (i.e., good abundance of characteristic fragments without excessive fragmentation into very small, non-specific ions).
-
Method Update: Update your LC-MS/MS acquisition method with the optimized collision energy for your target deuterated lipid.
Diagrams
Caption: General workflow for deuterated lipid analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of Optimal Electrospray Parameters for Lipidomics in Infrared Matrix Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 18. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hplc.eu [hplc.eu]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Ensuring Complete Derivatization of Fatty Acids for GC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the complete and efficient derivatization of fatty acids for Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of fatty acids necessary for GC analysis?
A1: Derivatization is crucial for several reasons. Free fatty acids are highly polar compounds that can form hydrogen bonds, leading to issues with volatility and peak tailing during GC analysis.[1][2] Converting them into less polar, more volatile derivatives, such as fatty acid methyl esters (FAMEs), improves chromatographic separation, peak shape, and overall analytical accuracy.[3][4] This process neutralizes the polar carboxyl group, allowing for separation based on boiling point and degree of unsaturation.[1]
Q2: What are the most common derivatization methods for fatty acids?
A2: The most prevalent methods involve esterification to form FAMEs. Common reagents include:
-
Boron trifluoride (BF3) in methanol: A widely used and effective method for esterifying free fatty acids and transesterifying glycerolipids.[2][5][6]
-
Acid-catalyzed methylation: Using reagents like methanolic HCl or sulfuric acid.[7][8]
-
Base-catalyzed transesterification: Employing reagents like sodium hydroxide or potassium hydroxide in methanol. This method is rapid but does not derivatize free fatty acids.[4][9]
-
(Trimethylsilyl)diazomethane (TMS-DM): A powerful methylating agent, though it can be hazardous.[3]
-
Silylation: Using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to create trimethylsilyl (TMS) esters. This method can also derivatize other functional groups like hydroxyls.[2]
Q3: How do I choose the right derivatization reagent?
A3: The choice depends on the nature of your sample and the specific fatty acids you are analyzing. For samples containing primarily free fatty acids, an acid-catalyzed method like BF3-methanol is preferable.[7] For transesterification of triglycerides, a base-catalyzed method can be faster.[9] If your sample contains other functional groups that you also want to derivatize, a silylating agent might be appropriate.[2]
Q4: Can I analyze underivatized fatty acids by GC?
A4: While possible, it is generally not recommended. Underivatized fatty acids exhibit poor peak shape and can adsorb to the GC column, leading to inaccurate quantification and potential column damage.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of fatty acids.
Problem 1: Incomplete derivatization is suspected, leading to low peak areas or the presence of underivatized fatty acid peaks.
| Possible Cause | Recommended Solution |
| Presence of water in the sample or reagents. | The esterification reaction is sensitive to moisture.[1][2] Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If the sample is aqueous, it must be dried completely before derivatization.[2] A water scavenger can also be added.[1] |
| Insufficient reaction time or temperature. | Optimize the reaction conditions. To determine the proper derivatization time, analyze aliquots at different time points until the peak area of the FAMEs no longer increases.[1] A typical starting point for BF3-methanol is 60-70°C for 30-90 minutes.[5] |
| Inadequate amount of derivatization reagent. | Use a sufficient excess of the derivatization reagent to drive the reaction to completion.[1] |
| Improper sample-to-reagent ratio. | Follow a validated protocol for the amount of sample and reagent. Too much sample can lead to incomplete derivatization. |
| Degraded derivatization reagent. | Use high-quality reagents and store them properly. BF3-methanol, for instance, has a limited shelf life and should be kept refrigerated.[8] |
Problem 2: Extra or unexpected peaks appear in the chromatogram.
| Possible Cause | Recommended Solution |
| Contamination from solvents, glassware, or handling. | Use high-purity solvents and thoroughly clean all glassware. Prepare a reagent blank (without the sample) to identify any contaminant peaks.[1] |
| Side reactions or degradation of fatty acids. | Harsh reaction conditions (e.g., excessively high temperatures) can cause degradation, especially of polyunsaturated fatty acids.[9] Use the mildest effective conditions. |
| Artifacts from the derivatization reagent. | Some reagents can produce byproducts that interfere with the analysis.[3] Ensure proper work-up procedures to remove excess reagent and byproducts. |
Problem 3: Poor reproducibility of results.
| Possible Cause | Recommended Solution |
| Inconsistent reaction conditions. | Precisely control the temperature, time, and reagent volumes for all samples. The use of automated sample preparation can improve reproducibility.[10] |
| Incomplete extraction of FAMEs. | After derivatization, ensure efficient extraction of the non-polar FAMEs into an organic solvent like hexane. Thoroughly mix the aqueous and organic layers.[1] Repeating the extraction can improve recovery.[3] |
| Sample heterogeneity. | Ensure the initial sample is homogeneous before taking an aliquot for derivatization. |
Quantitative Data Summary
The efficiency of derivatization can vary depending on the method and the specific fatty acid. The following table summarizes recovery data from a comparative study.
| Fatty Acid | KOCH3/HCl Method (% Recovery) | TMS-DM Method (% Recovery) |
| C12:0 | 95-105 | 90-102 |
| C14:0 | 92-108 | 91-104 |
| C16:0 | 88-110 | 93-106 |
| C18:0 | 84-112 | 92-105 |
| C18:1 (trans) | 85-109 | 94-103 |
| C18:1 (cis) | 86-111 | 95-106 |
| C18:2 (trans) | 84-110 | 93-104 |
| C18:2 (cis) | 85-112 | 94-105 |
| Data adapted from a study comparing two derivatization methods for fatty acids in bakery products.[3] The TMS-DM method generally showed higher and less variable recovery rates, especially for unsaturated fatty acids.[3] |
Experimental Protocols
Detailed Methodology for Derivatization using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is a general guideline and may require optimization for specific sample types.
Materials:
-
Sample containing fatty acids (1-25 mg)
-
BF3-Methanol reagent (12-14% w/v)
-
Methanol, anhydrous
-
Hexane, high purity
-
Saturated sodium chloride (NaCl) solution or purified water
-
Anhydrous sodium sulfate
-
Screw-cap reaction vials (5-10 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid extract or sample into a screw-cap reaction vial. If the sample is in an aqueous solvent, it must be evaporated to complete dryness under a stream of nitrogen.[1]
-
Reagent Addition: Add 2 mL of BF3-methanol reagent to the vial.[1] For samples with high triglyceride content, dissolving the sample in a small amount of toluene or chloroform before adding the reagent may be beneficial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-90 minutes in a heating block or water bath.[5] The optimal time and temperature should be determined empirically.
-
Extraction: Cool the vial to room temperature. Add 1 mL of purified water or saturated NaCl solution and 1-2 mL of hexane.[1][2]
-
Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and extraction of the FAMEs into the hexane layer.[1]
-
Allow the phases to separate. The upper layer is the hexane layer containing the FAMEs.
-
Drying and Transfer: Carefully transfer the upper hexane layer to a clean vial using a Pasteur pipette. To remove any residual water, pass the hexane extract through a small column of anhydrous sodium sulfate or add anhydrous sodium sulfate directly to the collection vial and swirl.[1]
-
Analysis: The resulting FAME solution is now ready for GC analysis. The sample may be concentrated under a gentle stream of nitrogen if necessary.
Visualizations
Caption: Experimental workflow for fatty acid derivatization.
Caption: Troubleshooting logic for incomplete derivatization.
References
- 1. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils [ouci.dntb.gov.ua]
- 7. gcms.cz [gcms.cz]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Internal Standard Recovery in Lipid Extraction
This guide provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges encountered during the lipid extraction process, specifically focusing on the issue of poor internal standard (IS) recovery.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low internal standard recovery in lipid extraction?
Low recovery of internal standards can stem from several factors throughout the experimental workflow. Key contributors include:
-
Incomplete Extraction: The chosen extraction method may not be efficient for the specific lipid classes of interest or the sample matrix.
-
Internal Standard Degradation: The internal standard may be susceptible to degradation due to factors like pH, temperature, or enzymatic activity. [1]* Matrix Effects: Components within the sample matrix can interfere with the extraction process or the analytical measurement, leading to ion suppression or enhancement in mass spectrometry-based analyses. [2][3][4][5]* Pipetting and Handling Errors: Inaccurate pipetting of the internal standard or sample, as well as sample loss during transfer steps, can significantly impact recovery.
-
Phase Separation Issues: In liquid-liquid extractions, incomplete phase separation or accidental removal of the lipid-containing phase can lead to IS loss. [6][7]* Improper Storage: Degradation of the internal standard can occur if stock solutions or samples are not stored under appropriate conditions (e.g., temperature, light, atmosphere). [1]
Troubleshooting Guides
Issue 1: Consistently low recovery of internal standards across all samples.
If you are observing a consistently low recovery for your internal standards, it's crucial to systematically evaluate each step of your workflow.
Caption: Troubleshooting workflow for consistently low internal standard recovery.
Q2: My internal standard recovery is highly variable between samples. What could be the cause?
High variability in IS recovery often points to inconsistencies in sample handling or the presence of matrix effects that differ between samples.
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of the internal standard into each sample.
-
Sample Heterogeneity: If the sample is not homogenous, the portion taken for extraction may not be representative.
-
Differential Matrix Effects: The composition of the matrix can vary significantly between biological samples, leading to different degrees of ion suppression or enhancement. [2]* Incomplete Phase Separation: The degree of phase separation can vary, leading to inconsistent recovery of the lipid-containing phase.
-
Improve Sample Homogenization: Thoroughly vortex or sonicate samples before aliquoting.
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the study samples to compensate for matrix effects. [3]3. Dilution: Diluting the sample can sometimes mitigate matrix effects.
-
Alternative Extraction Methods: Consider a different extraction method, such as solid-phase extraction (SPE), which can help to remove interfering matrix components. [8][9]
Experimental Protocols
Protocol 1: Bligh & Dyer Lipid Extraction
This is a rapid and widely used method for the total lipid extraction from a variety of biological samples. [10][11] Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Sample (e.g., 1 mL of cell culture)
-
Glass centrifuge tubes
Procedure:
-
To 1 mL of sample in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly. [10]2. Add 1.25 mL of chloroform and vortex again. [10]3. Add 1.25 mL of deionized water and vortex to induce phase separation. [10]4. Centrifuge at 1000 x g for 5 minutes to separate the phases. [10]5. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
Protocol 2: Folch Lipid Extraction
The Folch method is a classic and robust technique for lipid extraction, particularly from tissue samples. [12][13][14] Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Tissue sample (e.g., 1 g)
-
Homogenizer
Procedure:
-
Homogenize 1 g of tissue in 20 mL of a 2:1 (v/v) mixture of chloroform:methanol. [12][13]2. Agitate the homogenate for 15-20 minutes at room temperature. [13]3. Filter or centrifuge the homogenate to recover the liquid phase. [12][13]4. Wash the liquid phase with 0.2 volumes (4 mL) of 0.9% NaCl solution. Vortex and centrifuge at a low speed to separate the phases. [12][13]5. Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.
Protocol 3: Solid-Phase Extraction (SPE) for Lipid Classes
SPE is a valuable technique for purifying and fractionating lipid extracts. [8][9][15]This protocol provides a general guideline for separating major lipid classes.
Materials:
-
Silica-based SPE cartridge
-
Chloroform
-
Acetone/Methanol (9:1, v/v)
-
Methanol
-
Lipid extract
Procedure:
-
Condition the SPE cartridge with chloroform.
-
Load the lipid extract (dissolved in a small volume of chloroform) onto the cartridge.
-
Elute neutral lipids with chloroform. [16]4. Elute glycolipids and ceramides with acetone/methanol (9:1, v/v). [16]5. Elute phospholipids with methanol. [16]
Data Presentation
Table 1: Expected Recovery Rates for Different Lipid Classes and Extraction Methods
| Lipid Class | Bligh & Dyer | Folch | SPE (Silica) |
| Phosphatidylcholines (PC) | >95% | >95% | >90% |
| Phosphatidylethanolamines (PE) | >95% | >95% | >90% |
| Triacylglycerols (TAG) | >98% | >98% | >95% |
| Cholesterol Esters (CE) | >98% | >98% | >95% |
| Free Fatty Acids (FFA) | 80-90% | 85-95% | >90% |
Note: These are general expected recovery rates and can vary depending on the specific sample matrix and experimental conditions.
Table 2: Troubleshooting Guide for Low Internal Standard Recovery
| Observation | Potential Cause | Recommended Action |
| Low recovery in all samples | Inefficient extraction | Optimize solvent-to-sample ratio, test a different extraction method (e.g., Folch vs. Bligh & Dyer). |
| Internal standard degradation | Prepare fresh internal standard stock solution, check storage conditions. | |
| High variability between samples | Inconsistent pipetting | Use calibrated pipettes, be meticulous with technique. |
| Matrix effects | Perform a matrix effect study, consider sample dilution or SPE cleanup. | |
| Low recovery of specific lipid classes | Suboptimal solvent polarity | Adjust the polarity of the extraction solvent. For polar lipids, ensure sufficient methanol is used. |
| Adsorption to surfaces | Use silanized glassware to minimize adsorption of lipids. |
Visualizations
Logical Relationship of Factors Affecting Internal Standard Recovery
Caption: Factors influencing internal standard recovery in lipid extraction.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. blog.tracerco.com [blog.tracerco.com]
- 8. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tabaslab.com [tabaslab.com]
- 11. scribd.com [scribd.com]
- 12. Lipid extraction by folch method | PPTX [slideshare.net]
- 13. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 14. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 15. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Solid-Phase Extraction for Fatty Acid Cleanup
Welcome to the technical support center for the refinement of solid-phase extraction (SPE) for fatty acid cleanup. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during the isolation and purification of fatty acids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your SPE workflow for fatty acid analysis.
1. Why is my fatty acid recovery low?
Low recovery of fatty acids is a frequent issue in SPE.[1][2] Several factors throughout the extraction process can contribute to this problem. A systematic approach is crucial to pinpoint the source of analyte loss.
Possible Causes and Solutions:
-
Analyte Breakthrough During Sample Loading:
-
Cause: The sample loading flow rate may be too high, preventing sufficient interaction between the fatty acids and the sorbent. The solvent used to dissolve the sample might also be too strong, causing premature elution.
-
Solution: Reduce the sample loading flow rate. If possible, dissolve your sample in a weaker solvent to enhance retention on the sorbent. Ensure the sample pH is optimized for the retention of fatty acids; for reversed-phase SPE, a lower pH (less than the pKa of the fatty acids) will ensure they are in a non-ionized state, promoting retention.[3]
-
-
Analyte Loss During the Wash Step:
-
Cause: The wash solvent may be too strong, causing the fatty acids of interest to be washed away along with impurities.
-
Solution: Use a weaker wash solvent. You can decrease the percentage of organic solvent in your wash solution. It's recommended to analyze the wash eluate to confirm if this is where the analyte loss is occurring.
-
-
Incomplete Elution:
-
Cause: The elution solvent may not be strong enough to disrupt the interactions between the fatty acids and the sorbent. The volume of the elution solvent could also be insufficient.
-
Solution: Increase the strength of your elution solvent. For example, if using methanol, you could try a more non-polar solvent or a mixture like chloroform/methanol.[1] Increasing the volume of the elution solvent or performing a second elution step can also improve recovery.
-
-
Irreversible Binding to Sorbent:
-
Cause: Strong, non-specific interactions between the fatty acids and the sorbent material can lead to incomplete recovery.
-
Solution: Consider using a less retentive sorbent. For instance, if you are using a C18 cartridge for highly hydrophobic fatty acids, switching to a C8 cartridge might improve elution.
-
-
Sample Matrix Effects:
-
Cause: Complex sample matrices can interfere with the binding of fatty acids to the sorbent or co-elute with the analytes, causing ion suppression in subsequent LC-MS analysis.
-
Solution: Incorporate additional sample pre-treatment steps, such as protein precipitation or liquid-liquid extraction, before the SPE cleanup.
-
2. Why are my results not reproducible?
Poor reproducibility is another common challenge in SPE.[1][2] Inconsistent results can stem from variability in the SPE procedure or issues with the analytical system.
Possible Causes and Solutions:
-
Inconsistent SPE Cartridge Packing:
-
Cause: Variations in the packing density of the sorbent can lead to channeling, where the sample and solvents bypass the majority of the sorbent bed.
-
Solution: Ensure that the sorbent bed is properly conditioned and equilibrated before loading the sample. Avoid letting the cartridge dry out between steps, as this can affect the sorbent's performance.
-
-
Variable Flow Rates:
-
Cause: Inconsistent flow rates during the loading, washing, and elution steps can lead to variable retention and elution of the fatty acids.
-
Solution: Use a vacuum manifold or an automated SPE system to maintain consistent flow rates across all samples.
-
-
Analytical System Issues:
3. Why is my final extract still dirty?
The presence of interfering substances in the final eluate indicates that the cleanup was insufficient.
Possible Causes and Solutions:
-
Suboptimal Wash Step:
-
Cause: The wash solvent may not be strong enough to remove all the matrix interferences.
-
Solution: Increase the strength of the wash solvent, for example, by increasing the percentage of organic solvent. Be sure to test this to ensure you are not losing your fatty acids of interest.
-
-
Inappropriate Sorbent Choice:
-
Cause: The chosen sorbent may not have the right selectivity to separate the fatty acids from the matrix components.
-
Solution: Select a different sorbent with a different retention mechanism. For example, if you are using a reversed-phase sorbent, you could try an ion-exchange or a mixed-mode sorbent.
-
-
Contamination from SPE Cartridges:
Frequently Asked Questions (FAQs)
Q1: Which type of SPE cartridge is best for fatty acid cleanup?
The choice of SPE cartridge depends on the specific fatty acids of interest and the sample matrix. The two most common types are:
-
Reversed-Phase (e.g., C18, C8): These are used to extract non-polar compounds like fatty acids from polar matrices (e.g., plasma, water). The retention mechanism is based on hydrophobic interactions.
-
Aminopropyl: These cartridges are particularly useful for fractionating lipid classes.[2][5] They can separate neutral lipids, free fatty acids, and phospholipids based on the polarity of the elution solvents.[2][5]
Q2: How does pH affect the SPE of fatty acids?
For reversed-phase SPE, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of the fatty acids (typically around 4.8). This ensures that the fatty acids are in their neutral, protonated form, which increases their retention on the non-polar sorbent.[3]
Q3: What is the ideal flow rate for SPE?
The optimal flow rate can vary depending on the specific application. However, a general guideline is to use a slower flow rate for sample loading to ensure adequate retention and a slightly faster rate for washing and elution. It is important to maintain a consistent flow rate for all samples to ensure reproducibility.
Q4: Can I reuse my SPE cartridges?
SPE cartridges are generally intended for single use. Reusing them can lead to cross-contamination between samples and a decrease in performance due to residual matrix components and analyte carryover.
Data Presentation
The following tables summarize key quantitative data related to the SPE of fatty acids.
Table 1: Comparison of Elution Solvents for the Fractionation of Lipid Classes using an Aminopropyl SPE Cartridge.
| Elution Solvent | Lipid Class Eluted |
| Chloroform:Isopropanol (2:1, v/v) | Neutral Lipids (e.g., triglycerides, cholesterol esters) |
| Diethyl Ether with 2% Acetic Acid | Free Fatty Acids |
| Methanol | Neutral Phospholipids (e.g., phosphatidylcholine, sphingomyelin) |
This table is a summary of commonly used elution schemes for lipid fractionation on aminopropyl cartridges.[5]
Table 2: Recovery of Lipid Classes from Human Plasma using a Novel SPE Method Compared to Traditional Liquid-Liquid Extraction (LLE) Methods.
| Lipid Class | SPE Cartridge Recovery (%) | SPE Plate Recovery (%) | Average LLE Recovery (%) |
| Phosphatidylcholine (PC) | 95 | 73 | 88 |
| Lysophosphatidylcholine (LPC) | 98 | 95 | 92 |
| Phosphatidylethanolamine (PE) | 96 | 93 | 92 |
| Sphingomyelin (SM) | 94 | 93 | 91 |
| Triacylglycerol (TG) | 98 | 98 | 95 |
Data adapted from a study comparing a novel SPE method to four traditional LLE methods (Bligh-Dyer, Folch, Matyash, and BUME).[1]
Table 3: Effect of Sample pH on the Recovery of Acidic Compounds in Reversed-Phase SPE.
| Compound (pKa) | Recovery at pH 3 (%) | Recovery at pH 7 (%) | Recovery at pH 9 (%) |
| Ibuprofen (~4.9) | ~95 | ~60 | ~20 |
| Naproxen (~4.2) | ~98 | ~50 | ~15 |
| Diclofenac (~4.2) | ~95 | ~45 | ~10 |
This table illustrates the general trend of decreased recovery of acidic compounds at pH values above their pKa in reversed-phase SPE. Data is illustrative based on trends reported for acidic drugs.[3]
Experimental Protocols
Protocol 1: Fatty Acid Cleanup from Plasma using a C18 SPE Cartridge
This protocol is a general guideline for the extraction of fatty acids from a plasma sample using a reversed-phase C18 SPE cartridge.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add a suitable internal standard.
-
Acidify the sample to a pH < 3 by adding an appropriate amount of a dilute acid (e.g., formic acid). This ensures the fatty acids are in their protonated form for optimal retention.
-
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Do not allow the cartridge to go dry.
-
-
Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge.
-
Ensure the sorbent bed remains wet.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, drop-wise flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
You may add a second wash with a weak organic solvent mixture (e.g., 5% methanol in water) to remove more interferences, but this should be optimized to avoid loss of the target fatty acids.
-
-
Elution:
-
Elute the fatty acids with 1 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture like chloroform/methanol).
-
Collect the eluate in a clean glass tube.
-
-
Post-Elution:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
-
Protocol 2: Fractionation of Lipid Classes from a Total Lipid Extract using an Aminopropyl SPE Cartridge
This protocol allows for the separation of a total lipid extract into neutral lipids, free fatty acids, and phospholipids.
-
Sample Pre-treatment:
-
Dissolve the dried total lipid extract in a small volume of chloroform.
-
-
Cartridge Conditioning:
-
Pass 1 mL of hexane through the aminopropyl cartridge.
-
-
Sample Loading:
-
Load the dissolved lipid extract onto the cartridge.
-
-
Fractionation and Elution:
-
Fraction 1 (Neutral Lipids): Elute with 2 mL of chloroform:isopropanol (2:1, v/v). Collect this fraction.
-
Fraction 2 (Free Fatty Acids): Elute with 2 mL of diethyl ether containing 2% acetic acid. Collect this fraction separately.
-
Fraction 3 (Phospholipids): Elute with 2 mL of methanol. Collect this fraction separately.
-
-
Post-Elution:
-
Evaporate the solvent from each fraction under a stream of nitrogen.
-
The individual fractions can then be further analyzed.
-
Visualizations
General SPE Workflow for Fatty Acid Cleanup
Caption: A typical workflow for solid-phase extraction of fatty acids.
Troubleshooting Logic for Low Fatty Acid Recovery
Caption: A decision tree for troubleshooting low recovery in SPE.
References
- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. The enrichment of n-3 polyunsaturated fatty acids using aminopropyl solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Validation of an Analytical Method Using cis-Vaccenic Acid-d13 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of cis-vaccenic acid, utilizing cis-Vaccenic acid-d13 as an internal standard. It is designed to offer an objective comparison of its performance with alternative internal standards, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.
Introduction to cis-Vaccenic Acid and the Role of Deuterated Internal Standards
Cis-vaccenic acid is an omega-7 fatty acid of growing interest in biomedical research due to its potential roles in various physiological and pathological processes, including cancer.[1][2][3] Accurate and precise quantification of this and other fatty acids in complex biological matrices is crucial for advancing our understanding of their functions. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted approach to ensure the reliability of quantitative analysis by mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]
Deuterated internal standards are chemically identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium. This property allows them to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. By adding a known amount of the deuterated standard to the sample at the beginning of the sample preparation process, it can compensate for variations in extraction efficiency, sample volume, and instrument response, thereby improving the accuracy and precision of the quantification.
Performance Comparison of this compound
The following table summarizes typical validation data for a GCxGC-TOFMS method for the quantification of vaccenic acid, which demonstrates the expected performance when using a suitable internal standard like this compound.
Table 1: Performance Characteristics of a Validated GCxGC-TOFMS Method for Vaccenic Acid Quantification
| Validation Parameter | Performance Metric |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 91.5 - 102.6% |
Data adapted from a validation study on vaccenic and elaidic acid.[7]
These values indicate that a method properly validated using a deuterated internal standard for cis-vaccenic acid can achieve excellent linearity, sensitivity, precision, and accuracy, meeting the stringent requirements for bioanalytical method validation.
Experimental Protocol: Validation of a GC-MS Method for cis-Vaccenic Acid Quantification
This section outlines a detailed protocol for the validation of an analytical method for the quantification of cis-vaccenic acid in a biological matrix (e.g., plasma, cell culture extracts) using this compound as an internal standard.
Materials and Reagents
-
cis-Vaccenic acid standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (GC grade)
-
Boron trifluoride-methanol (14% w/v)
-
Sodium sulfate (anhydrous)
-
Biological matrix (e.g., human plasma)
Sample Preparation and Lipid Extraction
-
Thaw biological samples on ice.
-
To 100 µL of the sample, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Perform lipid extraction using a modified Folch method: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
Fatty Acid Methylation
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride-methanol solution.
-
Incubate at 60°C for 30 minutes to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
After cooling, add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane to a final volume of approximately 100 µL for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
cis-Vaccenic acid methyl ester: m/z 296 (molecular ion), 264, 55
-
This compound methyl ester: m/z 309 (molecular ion)
-
Method Validation Parameters
The following parameters should be assessed according to established guidelines (e.g., FDA, EMA):
-
Linearity: Analyze a series of calibration standards of cis-vaccenic acid with a fixed concentration of the internal standard. Plot the peak area ratio (analyte/internal standard) against the concentration and determine the coefficient of determination (R²).
-
Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) by analyzing serially diluted low-concentration standards.
-
Precision: Assess intra-day and inter-day precision by analyzing replicate quality control (QC) samples at low, medium, and high concentrations within the calibration range. Express the results as the relative standard deviation (%RSD).
-
Accuracy: Determine the recovery by spiking known amounts of cis-vaccenic acid into the biological matrix at low, medium, and high concentrations and calculating the percentage of the nominal concentration that is measured.
-
Matrix Effect: Evaluate the influence of the biological matrix on the ionization of the analyte and internal standard by comparing the response in the presence and absence of the matrix.
-
Stability: Assess the stability of the analyte and internal standard in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term frozen storage).
Visualization of Relevant Biological Pathways
Cis-vaccenic acid metabolism is intricately linked to key enzymes involved in fatty acid synthesis and elongation, such as Stearoyl-CoA Desaturase-1 (SCD1) and Elongase of Very Long Chain Fatty Acids 5 (ELOVL5). These enzymes and their products have been implicated in various cellular processes, including cancer cell proliferation and survival.
Experimental Workflow for Lipid Analysis
Caption: Workflow for the quantitative analysis of cis-vaccenic acid.
Signaling Pathway of cis-Vaccenic Acid Synthesis and its Role in Cancer
Caption: Synthesis of cis-vaccenic acid and its pro-tumorigenic effects.
Conclusion
The validation of an analytical method using this compound as an internal standard provides a robust and reliable approach for the accurate quantification of cis-vaccenic acid in complex biological matrices. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring data quality. The experimental protocol and performance data presented in this guide serve as a valuable resource for researchers and scientists in the fields of lipidomics, drug development, and clinical research, enabling them to confidently implement and validate their own analytical methods for this important fatty acid.
References
- 1. mdpi.com [mdpi.com]
- 2. ELOVL5 Is a Critical and Targetable Fatty Acid Elongase in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 7. Frontiers | Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
A Comparative Guide to Internal Standards in Fatty Acid Analysis: Cis-Vaccenic Acid-d13 vs. Odd-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative fatty acid analysis, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between two common types of internal standards: the stable isotope-labeled cis-Vaccenic acid-d13 and conventional odd-chain fatty acids. This comparison is supported by established analytical principles and experimental methodologies to aid researchers in selecting the most appropriate standard for their specific applications.
Principle of Internal Standardization in GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis. The use of an internal standard (IS) is crucial to correct for variations that can occur during sample preparation, derivatization, and injection, as well as to account for instrument response fluctuations. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-eluting with the analyte of interest and experiencing similar losses or enhancements during the analytical process.
Comparison of Internal Standard Performance
The selection of an internal standard significantly impacts the accuracy, precision, and reliability of quantitative fatty acid analysis. Below is a comparative overview of this compound and odd-chain fatty acids as internal standards.
| Performance Metric | This compound (Stable Isotope-Labeled) | Odd-Chain Fatty Acid Standards (e.g., Heptadecanoic Acid, C17:0) |
| Chemical & Physical Similarity | Nearly identical to the endogenous analyte (cis-vaccenic acid). Co-elutes with the analyte, ensuring accurate correction for matrix effects and procedural losses. | Different chemical structure and properties compared to most endogenous even-chain fatty acids. May not experience identical matrix effects or derivatization efficiency. |
| Accuracy & Precision | High accuracy and precision due to the stable isotope dilution method being the gold standard for quantification.[1][2] | Accuracy can be compromised if the odd-chain fatty acid is naturally present in the sample, leading to overestimation.[1] Method precision may be lower due to differences in extraction and derivatization efficiencies compared to the analytes. |
| Specificity | Highly specific. The mass difference between the deuterated standard and the native analyte allows for clear differentiation by the mass spectrometer. | Can suffer from a lack of specificity if naturally occurring odd-chain fatty acids are present in the biological matrix. |
| Linearity | Excellent linearity over a wide dynamic range is typically observed. | Linearity may be acceptable but can be influenced by the presence of endogenous odd-chain fatty acids. |
| Commercial Availability | Readily available from various chemical suppliers as a certified standard solution.[3][4] | Widely available and generally less expensive than stable isotope-labeled standards. |
| Applicability | Ideal for the accurate quantification of cis-vaccenic acid and as a representative standard for other C18:1 isomers. | Often used as a single internal standard for the entire range of fatty acids in a sample, which can introduce inaccuracies for fatty acids with different chain lengths and degrees of saturation.[1] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate fatty acid analysis. Below are representative protocols for sample preparation, derivatization, and GC-MS analysis.
Protocol 1: Extraction and Derivatization of Fatty Acids from Biological Samples
This protocol is a general procedure for the extraction of total fatty acids from plasma, tissues, or cells, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma, add 10 µL of the internal standard solution (either this compound or an odd-chain fatty acid standard in a known concentration).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.
-
Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Saponification and Methylation (to form FAMEs):
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the mixture at 100°C for 5 minutes in a sealed tube to saponify the lipids.
-
After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Seal the tube and heat at 100°C for another 5 minutes to methylate the fatty acids.
-
Cool the tube and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
Protocol 2: GC-MS Analysis of FAMEs
The following are typical GC-MS parameters for the analysis of FAMEs.
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: SP-2560 capillary column (100 m x 0.25 mm i.d., 0.2 µm film thickness) or equivalent.
-
Injector Temperature: 225°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp 1: Increase to 240°C at 3°C/minute.
-
Hold at 240°C for 20 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-550.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode can be used for targeted quantification to enhance sensitivity and specificity.
Visualizing the Workflow and Metabolic Context
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for fatty acid analysis and the metabolic context of cis-vaccenic acid.
Caption: Experimental workflow for quantitative fatty acid analysis.
Caption: Simplified metabolic pathway of cis-vaccenic acid.
Conclusion
For high-accuracy quantitative analysis of fatty acids, particularly cis-vaccenic acid, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. Its chemical and physical similarity to the analyte ensures superior performance in correcting for experimental variability compared to odd-chain fatty acid standards. While odd-chain fatty acids can be a more economical option, researchers must be cautious of their potential presence in biological samples, which can compromise analytical accuracy. The choice of internal standard should ultimately be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and the availability of resources.
References
A Comparative Guide to Quantitative Lipid Analysis: The Gold Standard of Stable Isotope Dilution
For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, achieving accurate and precise quantification is paramount. This guide provides an objective comparison of common analytical approaches, highlighting the superior performance of stable isotope dilution (SID) mass spectrometry. Supported by experimental data, detailed protocols, and visual workflows, we demonstrate why SID is the gold standard for reliable lipid quantification.
The intricate roles of lipids in cellular processes, disease pathogenesis, and as therapeutic targets demand analytical methods that deliver the highest levels of accuracy and precision. While various techniques exist for lipid quantification, they are not all created equal. This guide will delve into a comparison of three prominent methods: external standard, internal standard, and stable isotope dilution, with a focus on providing the data and protocols necessary to make informed decisions for your research.
Unveiling the Differences: A Head-to-Head Comparison
The choice of quantification method can significantly impact the reliability of experimental results. Here, we summarize the performance of external standard, internal standard, and stable isotope dilution methods.
Table 1: Comparison of Quantitative Performance for Different Lipid Analysis Methods
| Quantification Method | Principle | Accuracy (% Recovery) | Precision (% RSD) | Key Advantages | Key Disadvantages |
| External Standard | A calibration curve is generated from a series of standards of known concentrations, and the concentration of the analyte in the sample is determined by interpolation. | 70-120% | 15-30% | Simple to implement; cost-effective. | Highly susceptible to matrix effects and variations in sample preparation and instrument response.[1] |
| Internal Standard | A known amount of a compound (structurally similar but not identical to the analyte) is added to all samples and standards. The ratio of the analyte signal to the internal standard signal is used for quantification. | 80-115% | 10-20% | Corrects for some variability in sample injection and instrument response.[2] | Does not fully account for matrix effects or variations in extraction efficiency that differentially affect the analyte and the internal standard. |
| Stable Isotope Dilution (SID) | A known amount of a stable isotope-labeled version of the analyte is added to the sample as an internal standard. The ratio of the endogenous analyte to the labeled standard is used for quantification. | 95-105% | <10% | The "gold standard" for quantification; effectively corrects for matrix effects, sample loss during preparation, and instrument variability due to the identical chemical and physical properties of the analyte and the standard.[3] | Higher cost of labeled standards; availability of standards for all lipids can be limited. |
Note: The accuracy and precision values are typical ranges reported in the literature and can vary depending on the lipid class, matrix, and instrumentation.
The Power of Stable Isotope Dilution: A Closer Look at the Data
The superior accuracy and precision of the stable isotope dilution method are consistently demonstrated in lipidomics research. A comprehensive study on a large-scale lipidomics workflow reported that for over 820 lipid species, the relative standard deviation (RSD) was below 30% across 1048 replicate quality control plasma samples analyzed in 16 independent batches. This high level of reproducibility is crucial for large-scale clinical and epidemiological studies.
In another study comparing different internal standard strategies, it was shown that using a stable isotope-labeled internal standard for each analyte significantly improves accuracy and precision compared to using a single or a few internal standards for a whole class of lipids. The median increase in variance when using an alternative, non-isotopic internal standard was a substantial 141%, highlighting the importance of using a true isotopic analog.[4]
Experimental Protocol: A Step-by-Step Guide to Stable Isotope Dilution LC-MS for Lipid Analysis
This protocol provides a detailed methodology for the targeted quantification of fatty acids in a cellular matrix using stable isotope dilution liquid chromatography-mass spectrometry (SID-LC-MS).
1. Preparation of Standards:
-
Standard Mix (SM): Prepare a stock solution containing the unlabeled fatty acids of interest at a known concentration (e.g., 1 µg/mL) in a suitable organic solvent like acetonitrile.
-
Internal Standard Mix (ISM): Prepare a stock solution of the corresponding stable isotope-labeled fatty acids at the same concentration as the Standard Mix.
2. Sample Preparation:
-
Cell Harvesting: For adherent cells, wash the cells with phosphate-buffered saline (PBS), then scrape them into a known volume of PBS.
-
Homogenization: Homogenize the cell suspension to ensure a uniform sample.
-
Protein Quantification: Take an aliquot of the cell homogenate for protein concentration measurement (e.g., using a BCA assay) for normalization purposes.
3. Lipid Extraction:
-
Spiking with Internal Standard: To a known volume of the cell homogenate, add a precise amount of the Internal Standard Mix.
-
Solvent Extraction: Add a 2:1 mixture of chloroform:methanol to the sample, vortex thoroughly, and incubate at room temperature with shaking.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids into a clean tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
4. Derivatization (Optional but often recommended for fatty acids):
-
To enhance chromatographic separation and ionization efficiency, derivatize the extracted lipids. For fatty acids, this can be done by converting them to their pentafluorobenzyl (PFB) esters.
5. LC-MS Analysis:
-
Reconstitution: Reconstitute the dried lipid extract in the LC mobile phase.
-
Injection: Inject the sample into the LC-MS system.
-
Chromatographic Separation: Separate the lipid species using a suitable column (e.g., a C18 reversed-phase column).
-
Mass Spectrometric Detection: Detect the analytes using a mass spectrometer operating in a suitable mode (e.g., selected reaction monitoring, SRM, for targeted analysis).
6. Data Analysis:
-
Peak Integration: Integrate the peak areas for both the endogenous (unlabeled) and the stable isotope-labeled fatty acids.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Quantification: Determine the concentration of the endogenous fatty acid in the sample by using a calibration curve constructed by analyzing the Standard Mix with the Internal Standard Mix.
Visualizing the Workflow and a Key Lipid Pathway
To further clarify the experimental process and the biological context, the following diagrams were generated using Graphviz.
Caption: A flowchart of the stable isotope dilution LC-MS workflow.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Range Determination for cis-Vaccenic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of cis-vaccenic acid, a monounsaturated fatty acid of increasing interest in biomedical research. We present a summary of performance data for various analytical platforms, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.
Quantitative Performance Comparison
The accurate quantification of cis-vaccenic acid is crucial for understanding its physiological roles and potential as a biomarker. The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of reported performance characteristics for different analytical methods.
| Analytical Method | Analyte | Linear Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GCxGC-TOFMS | trans-Vaccenic Acid | 1.0–100.0 µg/mL | 0.9993 | 4.38 µg/mL | 13.27 µg/mL | [1][2] |
| LC-MS/MS | 33 Lipids (including cis-Vaccenic Acid) | Not specified | 0.95–1.00 | Not specified | 0.003–14.88 ng/mL | [3] |
| LC-MS/MS | Polyunsaturated Fatty Acids* | Not specified | ≥ 0.995 | Not specified | Low nmol/L range | [4][5][6] |
| GC-FID | Oleic Acid | 8.17–183 µg/mL | 0.9998 | Not specified | Not specified | [7] |
| GC-MS | C18 Fatty Acids | 0.15–400 µg/mL | > 0.99 | 149.4–168.8 µg/L | 498.0–562.7 µg/L | [8] |
*Note: While this study on polyunsaturated fatty acids did not include cis-vaccenic acid, it demonstrates the typical performance of LC-MS/MS for fatty acid quantification.[4][5][6] **Note: Data for oleic acid and other C18 fatty acids are presented as surrogates for cis-vaccenic acid due to the lack of specific published validation data for this analyte by GC-FID and GC-MS in the reviewed literature. These values provide an estimate of the expected performance for these techniques.[7][8]
Experimental Workflows and Protocols
Accurate quantification of cis-vaccenic acid necessitates meticulous sample preparation and analysis. Below we provide a generalized workflow and detailed protocols for key experimental steps.
General Workflow for cis-Vaccenic Acid Quantification
The following diagram illustrates a typical workflow for the analysis of cis-vaccenic acid from biological samples.
Caption: General workflow for cis-vaccenic acid quantification.
Key Experimental Protocols
1. Lipid Extraction (Folch Method)
This protocol is a standard method for extracting lipids from biological samples.
-
Homogenization: Homogenize the tissue sample in a chloroform/methanol mixture (2:1, v/v). For plasma or serum, add the chloroform/methanol mixture directly.
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate, vortex, and centrifuge to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Dry the lipid extract under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This step is essential to increase the volatility of fatty acids for gas chromatography.
-
Reagent: Use a 14% Boron Trifluoride (BF3) in methanol solution.
-
Reaction: Add the BF3-methanol reagent to the dried lipid extract.
-
Incubation: Heat the mixture at 60-100°C for 5-10 minutes in a sealed vial.
-
Extraction: After cooling, add water and hexane. Vortex and collect the upper hexane layer containing the FAMEs.
-
Drying: Pass the hexane extract through anhydrous sodium sulfate to remove any residual water.
3. Silver-Ion Solid-Phase Extraction (Ag-SPE) for cis/trans Isomer Separation
This optional but recommended step improves the accuracy of cis-vaccenic acid quantification by separating it from its trans isomers.
-
Column Conditioning: Condition a silver-impregnated SPE cartridge with hexane.
-
Sample Loading: Load the FAMEs extract (dissolved in a non-polar solvent) onto the cartridge.
-
Elution:
-
Elute saturated fatty acids with hexane.
-
Elute trans-monounsaturated fatty acids with a mixture of hexane and a slightly more polar solvent (e.g., acetone or diethyl ether).
-
Elute cis-monounsaturated fatty acids (including cis-vaccenic acid) with a solvent mixture of higher polarity.
-
-
Collection: Collect the respective fractions for analysis.
4. Analytical Instrumentation Methods
-
Gas Chromatography (GC-FID/GC-MS):
-
Column: A highly polar capillary column (e.g., SP-2560 or equivalent) is recommended for good separation of fatty acid isomers.[9][10]
-
Injector: Use a split/splitless injector, with the temperature typically set around 250°C.
-
Oven Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature and ramp up to a final temperature of around 240-250°C.
-
Detector (FID): The Flame Ionization Detector is a robust and widely used detector for fatty acid analysis, with a typical temperature of 250-300°C.
-
Detector (MS): A mass spectrometer provides higher selectivity and allows for identification based on mass spectra. Data can be acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[8]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient of an aqueous mobile phase (often with a modifier like formic acid or ammonium acetate) and an organic mobile phase (e.g., acetonitrile, methanol) is typically used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed for the analysis of underivatized fatty acids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[5]
-
Concluding Remarks
The quantification of cis-vaccenic acid can be achieved with high accuracy and precision using various analytical techniques. High-resolution methods like GCxGC-TOFMS offer excellent separation and sensitivity.[1][2] However, more accessible techniques such as GC-FID, GC-MS, and LC-MS/MS can also provide reliable quantification, particularly when coupled with appropriate sample preparation methods like silver-ion chromatography for isomer separation. The choice of the optimal method will depend on the specific research question, the available instrumentation, and the required level of sensitivity and selectivity. This guide provides the necessary information to make an informed decision and to establish a robust analytical workflow for the quantification of cis-vaccenic acid.
References
- 1. Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
- 3. iris.unitn.it [iris.unitn.it]
- 4. msacl.org [msacl.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of elaidic and vaccenic acids in foods using GC×GC-FID and GC×GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of available analytical methods to measure trans-octadecenoic acid isomeric profile and content by gas-liquid chromatography in milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of cis-Vaccenic Acid-d13: A Comparative Guide
For researchers, scientists, and drug development professionals relying on isotopically labeled compounds, ensuring the isotopic purity of internal standards is paramount for accurate quantification in mass spectrometry-based analyses. This guide provides a comprehensive comparison of methods to assess the isotopic purity of cis-Vaccenic acid-d13, a commonly used internal standard in lipidomics. We present supporting experimental data, detailed methodologies, and a comparison with alternative standards.
Data Summary: Isotopic Purity and Alternatives
The isotopic purity of this compound and its alternatives is a critical parameter for researchers. The following table summarizes the reported isotopic purity of commercially available this compound and other deuterated or 13C-labeled fatty acid standards.
| Product | Isotopic Label | Stated Isotopic Purity | Analytical Method(s) | Vendor Example(s) |
| This compound | d13 | ≥99% deuterated forms (d1-d13)[1][2] | HPLC, Mass Spec, TLC, NMR, GC[2] | Cayman Chemical |
| cis-Vaccenic acid-1-¹³C | ¹³C | 99 atom % ¹³C | Not specified | Sigma-Aldrich |
| cis-Vaccenic acid-1,2,3,9,10-¹³C₅ | ¹³C₅ | 99 atom % ¹³C | Not specified | Sigma-Aldrich |
| Oleic Acid-d2 | d2 | Not specified | GC-MS[3] | Cambridge Isotope Laboratories |
| Arachidonic Acid-d8 | d8 | Not specified | GC-MS[3] | Cayman Chemical |
| Palmitic Acid-d3 | d3 | Not specified | GC-MS[3] | CDN Isotopes |
| Stearic Acid-d3 | d3 | Not specified | GC-MS[3] | CDN Isotopes |
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity for deuterated fatty acids like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for the quantitative analysis of fatty acids and their isotopologues.[4] The protocol involves the derivatization of the fatty acid to a more volatile ester, followed by separation on a GC column and detection by a mass spectrometer.
Protocol for Isotopic Purity Assessment by GC-MS:
-
Derivatization (Methylation):
-
To a known amount of this compound, add 2 mL of a 2% solution of sulfuric acid in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 230°C at 5°C/min and hold for 10 min.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Data Analysis:
-
The isotopic distribution is determined by analyzing the mass spectrum of the cis-vaccenate methyl ester-d13 peak.
-
The relative abundance of the molecular ion (M+) and its isotopologues (M+1, M+2, etc., due to natural abundance of ¹³C) for the unlabeled compound is compared to the deuterated compound.
-
The percentage of deuteration is calculated by comparing the integrated peak areas of the deuterated species to the sum of all isotopic species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed structural information and can be used to confirm the position and extent of deuteration.[4]
Protocol for Isotopic Purity Assessment by NMR:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., chloroform-d, methanol-d4) to a final concentration of 5-10 mg/mL in an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.
-
Integration of the residual proton signals against a known internal standard can provide a quantitative measure of the isotopic purity.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of signals corresponding to the deuterated positions confirms the incorporation of deuterium.
-
The chemical shifts in the ²H NMR spectrum will be very similar to those in the ¹H NMR spectrum of the unlabeled compound.
-
Quantitative ²H NMR can be used to determine the relative abundance of deuterium at different sites.
-
Comparison with Alternatives
While this compound is a suitable internal standard for many applications, several alternatives exist, each with its own advantages and disadvantages.
-
¹³C-labeled cis-Vaccenic acid: These standards, such as cis-Vaccenic acid-1-¹³C and cis-Vaccenic acid-1,2,3,9,10-¹³C₅, offer the advantage of having the same chemical properties as the analyte, but with a distinct mass shift. This can lead to more accurate quantification as it minimizes chromatographic and ionization differences. However, they are often more expensive to synthesize.
-
Other Deuterated Fatty Acids: A variety of deuterated fatty acids, such as Oleic Acid-d2, Arachidonic Acid-d8, Palmitic Acid-d3, and Stearic Acid-d3, are commercially available and can be used as internal standards.[3] The choice of standard will depend on the specific fatty acids being analyzed and the desired retention time and mass-to-charge ratio. It is crucial to select a standard that does not co-elute with any of the analytes of interest.
-
Commercially available lipid standard mixtures: For broader lipidomics studies, mixtures of several deuterated lipid standards, such as the UltimateSPLASH ONE internal standard mix, are available.[5] These mixtures cover multiple lipid classes and can improve the accuracy of quantification for a wider range of lipids.[6]
Visualizing the Workflow and Comparison
To further clarify the experimental process and the relationship between the different analytical approaches, the following diagrams are provided.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards in Lipidomics: A Performance Evaluation
For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the choice of internal standard is a critical decision that profoundly impacts data quality and experimental outcomes. This guide provides an objective comparison of the two most common types of internal standards—stable isotope-labeled and odd-chain lipids—supported by experimental data and detailed protocols to inform your selection process.
The primary role of an internal standard (IS) in mass spectrometry-based lipidomics is to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal IS mimics the behavior of the endogenous lipids of interest, thus providing a reliable reference for accurate quantification. The two predominant classes of internal standards used in lipidomics are stable isotope-labeled lipids (e.g., deuterated or ¹³C-labeled) and lipids with odd-numbered carbon chains.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is crucial for achieving accurate and reproducible quantification in lipidomics. Stable isotope-labeled and odd-chain internal standards are the most widely used, each with distinct advantages and disadvantages.
Stable Isotope-Labeled Internal Standards are considered the "gold standard" in quantitative mass spectrometry. These standards are chemically identical to their endogenous counterparts but are mass-shifted due to the incorporation of heavy isotopes (e.g., ²H, ¹³C). This near-identical physicochemical behavior ensures they co-elute with the target analyte and experience similar ionization efficiencies and matrix effects.
Odd-Chain Internal Standards are lipids that contain fatty acid chains with an odd number of carbon atoms (e.g., C17:0, C19:0). These are used because they are structurally similar to the even-chained lipids predominantly found in biological systems but are typically present at very low to undetectable levels endogenously.
Below is a summary of their performance characteristics based on key metrics:
| Performance Metric | Stable Isotope-Labeled Standards | Odd-Chain Standards | Rationale |
| Accuracy | Very High | Moderate to High | Stable isotope standards most accurately mimic the ionization and fragmentation behavior of the endogenous analyte. Odd-chain standards may have different ionization efficiencies compared to their even-chain counterparts. |
| Precision (CV %) | Typically <15% | Typically <20% | The co-elution and similar physicochemical properties of stable isotope standards lead to better correction for analytical variability. |
| Correction for Matrix Effects | Excellent | Good | Being chemically identical, stable isotope standards experience the same ion suppression or enhancement as the target analyte. Odd-chain standards, while similar, may not perfectly mirror these effects. |
| Correction for Sample Preparation | Excellent | Good | Both types of standards can account for losses during extraction, but the identical nature of stable isotope standards provides a more accurate correction. |
| Cost | High | Moderate | The synthesis of stable isotope-labeled lipids is a more complex and expensive process. |
| Availability | Good (for common lipids) | Very Good | A wide variety of odd-chain lipids are commercially available. The availability of stable isotope-labeled standards for less common lipid species may be limited. |
| Potential for Interference | Low (with sufficient mass shift) | Low (if not endogenously present) | A mass shift of at least 3 Da is recommended for deuterated standards to avoid isotopic overlap.[1] The presence of endogenous odd-chain fatty acids, though rare, should be verified.[2] |
Experimental Protocols
Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)
This protocol is a widely adopted method for the extraction of a broad range of lipid classes from plasma samples.
Materials:
-
Plasma samples
-
Methanol (LC-MS grade), pre-chilled on ice
-
Methyl-tert-butyl ether (MTBE; HPLC grade)
-
Internal Standard (IS) solution (e.g., Avanti SPLASH LIPIDOMIX)
-
Phosphate-buffered saline (PBS)
-
Sonicator
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Vacuum evaporator
Procedure:
-
For each 50 µL of plasma, add 225 µL of pre-chilled methanol containing the internal standard mixture.
-
Add 750 µL of MTBE to the mixture.
-
Sonicate the samples for 1 minute.
-
Incubate on ice for 1 hour, vortexing briefly every 15 minutes.
-
To induce phase separation, add 188 µL of PBS.
-
Vortex the sample for 20 seconds and then let it rest at room temperature for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase into a new tube.
-
To maximize recovery, re-extract the lower aqueous phase by adding a volume of the upper phase from a mock extraction (MTBE:Methanol:Water in a 10:3:2 ratio), vortexing, and centrifuging again.
-
Combine the upper organic phases and evaporate to dryness under a vacuum.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the mobile phase used for LC-MS analysis (e.g., isopropanol or methanol).
-
Transfer the reconstituted sample to an LC/MS vial for analysis.
LC-MS/MS Analysis of Lipids
This section provides a general protocol for the analysis of the extracted lipids using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Example for Reversed-Phase Chromatography):
-
Column: C18 reversed-phase column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol:Acetonitrile:Water (90:9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 2-5 µL
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute lipids based on their hydrophobicity.
MS/MS Conditions:
-
Ionization Mode: Both positive and negative ESI modes are typically used to cover a wider range of lipid classes.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed. In DDA, the most intense precursor ions in a survey scan are selected for fragmentation.
-
Collision Energy: A stepped collision energy (e.g., 20, 30, 40 eV) can be used to generate informative fragment ions for lipid identification.
-
Source Parameters: Gas temperature, gas flow, and nebulizer pressure should be optimized for the specific instrument and application.
Visualizing the Lipid Landscape: Workflows and Pathways
To provide a clearer understanding of the experimental and biological contexts, the following diagrams were generated using Graphviz.
Conclusion
The choice between stable isotope-labeled and odd-chain internal standards in lipidomics depends on the specific requirements of the study, including the desired level of accuracy, the complexity of the lipidome under investigation, and budgetary constraints. For applications demanding the highest accuracy and precision, such as clinical biomarker validation, stable isotope-labeled standards are the preferred choice. However, for broader, discovery-based lipidomics studies, a well-characterized mixture of odd-chain internal standards can provide robust and reliable quantification. By understanding the performance characteristics of each type of standard and implementing rigorous, well-controlled experimental protocols, researchers can ensure the generation of high-quality, reproducible lipidomics data.
References
Establishing Reference Ranges for Cis-Vaccenic Acid in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of cis-vaccenic acid levels in human plasma, offering data to aid in the establishment of reference ranges. It also presents a comparative analysis with alternative fatty acid biomarkers, supported by experimental data and detailed methodologies.
Reference Ranges for Cis-Vaccenic Acid and Comparators in Human Plasma
Establishing definitive reference ranges for fatty acids is an ongoing area of research, with levels varying based on factors such as diet, genetics, and metabolic health. However, data from studies on healthy populations can provide valuable guidance. The following table summarizes reported concentrations of cis-vaccenic acid and two common comparators, palmitoleic acid and trans-vaccenic acid, in human plasma.
| Fatty Acid | Population | Sample Size (n) | Mean Concentration (μmol/L) | 2.5th Percentile (μmol/L) | 97.5th Percentile (μmol/L) | Study |
| Cis-Vaccenic Acid (18:1n-7) | Healthy young Canadian adults | 826 | 38.6 | 12.7 | 91.8 | Abdelmagid et al. (2015) |
| Palmitoleic Acid (16:1n-7) | Healthy young Canadian adults | 826 | 59.8 | 17.5 | 163.6 | Abdelmagid et al. (2015) |
| Trans-Vaccenic Acid (18:1n-11t) | Healthy U.S. adults (NHANES 2009-2010) | Not specified | 13.50 (geometric mean) | Not reported | Not reported | Kris-Etherton et al. (2015) |
Performance Comparison of Fatty Acid Biomarkers
The utility of a biomarker is determined by its association with physiological or pathological states. While cis-vaccenic acid is gaining attention, other fatty acids are also well-studied in the context of metabolic and cardiovascular diseases.
| Biomarker | Association with Insulin Resistance | Association with Cardiovascular Disease Risk | Key Considerations |
| Cis-Vaccenic Acid | Some studies suggest an inverse association with insulin resistance.[1] | Evidence is mixed; some studies suggest a protective role, while others show no significant association or even a positive association with all-cause mortality.[2][3] | Endogenously synthesized from palmitic acid; levels can be influenced by de novo lipogenesis. |
| Palmitoleic Acid | Positively associated with insulin resistance in some studies. | Higher levels have been linked to an increased risk of heart failure and are associated with atherogenic dyslipidemia. | Also a product of de novo lipogenesis; its role as a beneficial "lipokine" is debated. |
| Trans-Vaccenic Acid | Some studies suggest potential benefits for insulin sensitivity, though evidence is not conclusive.[4] | As a trans fat, high levels are generally associated with increased cardiovascular risk, although the effects of ruminant-derived trans fats are debated compared to industrial trans fats. | Primarily obtained from the diet (ruminant fats). Can be endogenously converted to trans-palmitoleic acid.[5] |
| Saturated Fatty Acids (e.g., Palmitic Acid) | Generally associated with increased insulin resistance. | Higher levels of certain saturated fats are linked to an increased risk of cardiovascular disease. | Major components of dietary fat and can also be synthesized endogenously. |
| Polyunsaturated Fatty Acids (e.g., Omega-3s) | Generally associated with improved insulin sensitivity. | Higher levels, particularly of marine omega-3s, are associated with a lower risk of cardiovascular disease. | Essential fatty acids that must be obtained from the diet. |
Experimental Protocols
Accurate and reproducible measurement of plasma fatty acids is crucial for establishing reliable reference ranges and for clinical research. The most common methodology is gas chromatography-mass spectrometry (GC-MS) following derivatization of the fatty acids to their more volatile methyl esters (FAMEs).
Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation with Boron Trifluoride-Methanol (BF3-Methanol)
This is a widely used method for the esterification of fatty acids.
1. Lipid Extraction:
-
To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex thoroughly for 1 minute.
-
Add 500 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
2. Saponification (Optional, for total fatty acids):
-
Dry the extracted lipids under a stream of nitrogen.
-
Add 1 mL of 0.5 M methanolic NaOH.
-
Heat at 100°C for 5 minutes.
3. Methylation:
-
To the lipid extract (or saponified sample), add 2 mL of 14% BF3-methanol solution.
-
Heat at 100°C for 30 minutes in a tightly sealed tube.
-
Cool to room temperature.
4. FAME Extraction:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Repeat the hexane extraction.
-
Pool the hexane extracts and dry under nitrogen.
-
Reconstitute in a suitable volume of hexane for GC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A polar capillary column suitable for FAME analysis (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector, typically operated in splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp 1: Increase to 240°C at 3°C/min.
-
Hold at 240°C for 15 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis:
-
Fatty acids are identified by comparing their retention times and mass spectra to those of known standards.
-
Quantification is typically performed using an internal standard (e.g., heptadecanoic acid, C17:0) added at the beginning of the sample preparation.
Visualizing Key Pathways and Workflows
To better understand the context of cis-vaccenic acid measurement and its biological relevance, the following diagrams illustrate the analytical workflow and its metabolic pathway.
References
- 1. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vaccenic acid | Cyberlipid [cyberlipid.gerli.com]
- 3. researchgate.net [researchgate.net]
- 4. Associations of plasma phospholipid cis-vaccenic acid with insulin resistance markers in non-diabetic men with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans Palmitoleic acid arises endogenously from dietary vaccenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different derivatization reagents for fatty acids
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and profiling of fatty acids are critical in numerous research fields, from clinical diagnostics to food science and drug development. However, the inherent properties of fatty acids, such as their low volatility and polarity, often necessitate a derivatization step to enhance their analytical characteristics for chromatographic analysis. This guide provides a comparative analysis of common derivatization reagents for fatty acid analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols to aid in reagent selection and application.
Derivatization Strategies for Fatty Acid Analysis
Derivatization chemically modifies a fatty acid to a more volatile and less polar derivative, making it suitable for GC analysis, or to a derivative with a UV-absorbing or fluorescent tag for sensitive detection in HPLC. The choice of derivatization reagent depends on several factors, including the analytical technique, the nature of the fatty acid, the sample matrix, and the desired sensitivity.
Gas Chromatography (GC) Derivatization Reagents
For GC analysis, the primary goal of derivatization is to convert fatty acids into their corresponding esters, most commonly fatty acid methyl esters (FAMEs), or silyl esters. This process increases volatility and thermal stability while reducing peak tailing.[1][2]
Comparison of Common GC Derivatization Reagents
| Reagent/Method | Principle | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Boron Trifluoride-Methanol (BF3-Methanol) | Acid-catalyzed esterification/transesterification | Fast and effective for a wide range of lipids.[3] One of the most common methods. | Can cause degradation of polyunsaturated fatty acids (PUFAs) under harsh conditions. Reagent has a limited shelf life. | 14% BF3 in methanol, heat at 60-100°C for 5-60 minutes.[1][4] |
| Silylating Reagents (e.g., BSTFA, MSTFA) | Replacement of active hydrogens with a trimethylsilyl (TMS) group | Reacts with a wide range of compounds, including fatty acids, hydroxyls, and amines.[1] Byproducts are highly volatile, minimizing chromatographic interference.[5] | Highly sensitive to moisture.[1][5] Can derivatize other functional groups, which may complicate analysis. | Heat at 60-90°C for 30-90 minutes.[1][6] |
| Trimethylsulfonium Hydroxide (TMSH) | On-column transesterification | Simple and rapid, with minimal sample handling.[7] | Can lead to insufficient derivatization of polyunsaturated fatty acids.[7] | Injected directly with the sample into a hot GC inlet. |
| Methanolic HCl | Acid-catalyzed esterification | Suitable for the derivatization of free fatty acids, polar lipids, triacylglycerols, and cholesterol esters.[7] | Longer reaction times may be required compared to BF3-Methanol. | 5% HCl in methanol, heat at 50°C overnight or reflux for 2 hours. |
A study comparing six different derivatization protocols found that methanolic HCl and a combination of methanolic sodium hydroxide and BF3 were suitable for a broad range of lipids, including free fatty acids, polar lipids, triacylglycerols, and cholesterol esters, with derivatization rates exceeding 80% for all tested lipids.[7] In contrast, trimethylsulfonium hydroxide (TMSH) showed insufficient derivatization for polyunsaturated fatty acids (PUFAs), with efficiencies below 50%.[7] Another study comparing acid- and base-catalyzed derivatization methods for edible oils found that the BF3-methanol reagent resulted in improved detection of fatty acids.[3]
High-Performance Liquid Chromatography (HPLC) Derivatization Reagents
For HPLC analysis, derivatization aims to introduce a chromophore or fluorophore into the fatty acid molecule to enable sensitive UV or fluorescence detection.[8][9]
Comparison of Common HPLC Derivatization Reagents
| Reagent | Detection Method | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| 2,4'-Dibromoacetophenone | UV Detection | Forms stable derivatives with high molar absorptivity at longer UV wavelengths (>240 nm).[10][11] | Reaction at higher temperatures can lead to degradation of unsaturated fatty acids.[12][13] | Reacts with fatty acids in the presence of a catalyst (e.g., triethylamine) at 40-50°C for 30-120 minutes.[10][11][12] |
| 9-Anthryldiazomethane (ADAM) | Fluorescence Detection | Highly sensitive and selective, reacts easily at room temperature.[8] | Reagent can be unstable. | Reacts with fatty acids at room temperature for about 60 minutes.[8] |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence Detection | Provides good sensitivity and reproducibility. | Derivatization requires heating. | Reacts with fatty acids at 60°C for 10 minutes.[14] |
A study developing a new fluorescent labeling reagent reported low limits of quantification (0.85–5.5 ng/mL) for fatty acid analysis in pomegranate samples.[15] Another study utilizing 2,4'-dibromoacetophenone for derivatization highlighted that lower reaction temperatures (40°C) can decrease the risk of degradation and isomerization of unsaturated fatty acids.[10][11]
Experimental Workflows and Logical Relationships
To visualize the general process and decision-making in fatty acid derivatization, the following diagrams are provided.
Detailed Experimental Protocols
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol) for GC Analysis
This protocol is adapted from established methods for the preparation of fatty acid methyl esters (FAMEs).[4][16]
Materials:
-
Sample containing fatty acids (1-25 mg)
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane
-
Saturated sodium chloride (NaCl) solution or water
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials (5-10 mL)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Weigh 1-25 mg of the lipid sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to dryness first.
-
Add 2 mL of 14% BF3-Methanol solution to the vial.
-
Cap the vial tightly and heat at 60°C for 60 minutes in a heating block or water bath. The time and temperature can be optimized depending on the specific fatty acids.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution (or water) and 1 mL of hexane to the vial.
-
Vortex the mixture vigorously for 10 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The hexane solution containing the FAMEs is now ready for GC analysis.
Protocol 2: Silylation using BSTFA for GC Analysis
This protocol provides general instructions for the derivatization of fatty acids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][5]
Materials:
-
Sample containing fatty acids (1-10 mg)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (trimethylchlorosilane)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials
-
Heating block or oven
Procedure:
-
Weigh 1-10 mg of the dried sample into a reaction vial.
-
Add 100 µL of an aprotic solvent to dissolve the sample.
-
Add 50 µL of BSTFA (with or without 1% TMCS). A molar excess of the silylating reagent is recommended.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes. Optimization of time and temperature may be necessary.
-
Cool the vial to room temperature.
-
The sample is now ready for GC analysis. The derivatized sample can be diluted with a suitable solvent if necessary.
Protocol 3: Derivatization with 2,4'-Dibromoacetophenone for HPLC-UV Analysis
This protocol is based on methods for preparing UV-absorbing derivatives of fatty acids.[10][11]
Materials:
-
Dried fatty acid sample
-
2,4'-Dibromoacetophenone solution (e.g., 12 g/L in acetone)
-
Triethylamine solution (e.g., 10 g/L in acetone)
-
Acetic acid solution (e.g., 2 g/L in acetone)
-
Reaction vials
-
Heating block or water bath
Procedure:
-
To the dried fatty acid residue in a reaction vial, add 1 mL of the 2,4'-dibromoacetophenone solution and 1 mL of the triethylamine solution.
-
Mix the contents and heat at 40°C for 30 minutes. This lower temperature helps to prevent the degradation of unsaturated fatty acids.
-
Stop the reaction by adding 100 µL of the acetic acid solution.
-
The resulting solution containing the fatty acid derivatives is ready for HPLC analysis.
Protocol 4: Derivatization with 9-Anthryldiazomethane (ADAM) for HPLC-Fluorescence Analysis
This protocol outlines the derivatization of fatty acids using ADAM for sensitive fluorescence detection.[8]
Materials:
-
Fatty acid sample dissolved in a suitable solvent (e.g., ethyl acetate)
-
0.1% (w/v) ADAM reagent in ethyl acetate
-
Reaction vials
-
0.2 µm membrane filter
Procedure:
-
To 200 µL of the fatty acid sample solution in a reaction vial, add 200 µL of the 0.1% ADAM reagent.
-
Let the reaction proceed at room temperature for at least 60 minutes.
-
Filter the reaction mixture through a 0.2 µm membrane filter.
-
Inject an aliquot of the filtered solution into the HPLC system.
Conclusion
The selection of an appropriate derivatization reagent is a critical step in the accurate analysis of fatty acids. For GC-based methods, BF3-Methanol remains a robust and widely used reagent, while silylating agents offer broader reactivity. For HPLC analysis, the choice between UV and fluorescence derivatization will depend on the required sensitivity, with reagents like 2,4'-dibromoacetophenone for UV detection and ADAM or FMOC-Cl for highly sensitive fluorescence detection. By understanding the principles, advantages, and limitations of each reagent, and by following optimized protocols, researchers can achieve reliable and accurate quantification of fatty acids in their samples.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Analysis of Components in Ziziphi Spinosae Semen Before and After Processing Based on Targeted and Untargeted Metabolomics [mdpi.com]
- 7. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jasco-global.com [jasco-global.com]
- 9. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - NP [thermofisher.com]
- 10. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography [jafs.com.pl]
- 11. researchgate.net [researchgate.net]
- 12. jafs.com.pl [jafs.com.pl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A new fluorescent derivatization reagent and its application to free fatty acid analysis in pomegranate samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistics for Handling cis-Vaccenic Acid-d13
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling cis-Vaccenic acid-d13. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols to ensure laboratory safety and maintain chemical integrity.
Hazard Identification
This compound is a deuterated form of cis-vaccenic acid, a naturally occurring fatty acid.[1] While specific hazard data for the deuterated form is limited, the safety precautions should be based on the known hazards of the parent compound, cis-vaccenic acid. The non-deuterated form is classified as follows:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[2]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[2]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory tract irritation.[2]
Deuterium itself is a stable, non-radioactive isotope of hydrogen, so no radiological precautions are necessary.[3]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Check manufacturer's guidelines for compatibility with ethanol and fatty acids. | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 certified. | To protect eyes from splashes and aerosols.[2] |
| Body Protection | Laboratory coat | Standard, long-sleeved lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or approved respirator | Use in a well-ventilated area, preferably a chemical fume hood.[2] A respirator may be needed for large spills. | To avoid inhalation of aerosols or vapors, which may cause respiratory irritation.[2] |
Operational Plan: Safe Handling Workflow
Follow these steps to ensure the safe handling of this compound during laboratory use. The compound is often supplied as a solution in ethanol or as a neat oil.[1][4]
Step 1: Preparation and Acclimatization
-
Before use, retrieve the compound from its recommended storage at -20°C.[5]
-
Allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture.
Step 2: Working in a Controlled Environment
-
Perform all handling of open containers within a certified chemical fume hood to minimize inhalation exposure.[2]
Step 3: Aliquoting and Dilution
-
If working with a solution, use calibrated micropipettes to transfer the desired volume.
-
If starting with a neat oil, prepare a stock solution using an appropriate solvent such as ethanol, DMSO, or DMF.[1]
-
To improve solubility, the solution can be warmed to 37°C and sonicated.[6]
Step 4: Use in Experiments
-
When adding the compound to your experimental system, do so carefully to avoid splashes or aerosol generation.
-
Keep the primary container tightly sealed when not in use.
Step 5: Post-Handling
-
After use, securely seal the container and return it to the proper storage conditions.
-
Clean the work area thoroughly and dispose of all contaminated materials according to the disposal plan.
-
Wash hands thoroughly after handling the compound.[2]
Caption: Workflow for the safe handling of this compound.
Storage and Disposal Plan
Proper storage is critical to maintain the stability of this compound, and a clear disposal plan is essential for laboratory safety and environmental compliance.
Storage:
-
Temperature: Store the compound in a freezer at -20°C.[5]
-
Atmosphere: For long-term stability and to prevent oxidation, store under an inert gas like argon.[5]
-
Container: Keep the container tightly sealed.
Disposal: Since deuterium is a stable isotope, the disposal procedures are dictated by the chemical properties of the fatty acid and any solvents used, not by its isotopic label.[3]
-
Unused Product: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., pipette tips, gloves, paper towels) should be collected in a designated, sealed waste container.
-
Waste Solvent: Waste solvents containing this compound should be collected in a separate, clearly labeled hazardous waste container.[7]
Caption: Decision-making flowchart for the disposal of this compound waste.
Emergency Procedures
Spills:
-
Evacuate the area if the spill is large.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[2]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. moravek.com [moravek.com]
- 4. larodan.com [larodan.com]
- 5. caymanchem.com [caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
